5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYKYQFBPPPPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555069 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111493-52-8 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential applications, presenting data in a clear and accessible format for scientific professionals.
Core Chemical Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 111493-52-8 | [] |
| Molecular Formula | C₅H₄ClN₃ | [2] |
| Molecular Weight | 141.56 g/mol | [2] |
| Canonical SMILES | CN1C(=C(C=N1)C#N)Cl | [2] |
| InChI | InChI=1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 | [2] |
| InChIKey | ALYKYQFBPPPPMI-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 0.9 | [2] |
| Monoisotopic Mass | 141.00937 Da | [2] |
Synthesis and Experimental Protocols
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. While specific protocols for this compound are not detailed in the provided search results, a general methodology for the synthesis of related 5-aminopyrazole-4-carbonitriles can be adapted. A common approach involves the condensation of a hydrazine derivative with a suitable β-ketonitrile or an equivalent precursor.
A representative experimental protocol for the synthesis of a related class of compounds, 5-amino-1H-pyrazole-5-carbonitriles, is described as a three-component one-pot reaction. This can serve as a foundational method for developing a specific synthesis for the title compound.
General Protocol for Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles: [3][4]
-
Reaction Setup: In a round-bottomed flask, combine the appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a suitable catalyst, such as LDH@PTRMS@DCMBA@CuI (0.05 g), to the reaction mixture.[3][4]
-
Solvent and Temperature: The reaction is typically carried out in a solvent system like H₂O/EtOH at a moderately elevated temperature (e.g., 55 °C).[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate).[3]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated through filtration or extraction, followed by recrystallization from a suitable solvent like ethanol to yield the purified product.[3]
To synthesize this compound, this general protocol would require modification, likely starting with methylhydrazine and a chlorinated three-carbon nitrile precursor.
Applications in Drug Development
Pyrazole derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs and investigational agents. They are known to exhibit a wide range of biological activities. While specific applications for this compound are not explicitly detailed in the search results, related pyrazole carbonitriles serve as crucial intermediates in the synthesis of targeted therapies. For instance, 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- is a key intermediate in the synthesis of Encorafenib, a kinase inhibitor used in the treatment of melanoma.[5] The structural motifs present in this compound suggest its potential as a building block for novel kinase inhibitors or other targeted therapeutic agents.
Visualized Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a generalized synthesis workflow and the potential role of pyrazole derivatives in drug discovery.
Caption: Generalized workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitrile derivatives.
Caption: Logical progression of a pyrazole-based building block in a typical drug discovery pipeline.
References
Elucidation of the Molecular Structure of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the spectroscopic characterization, synthesis, and potential biological relevance of this molecule. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key molecular and procedural information.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] The substituent pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile of these molecules. The title compound, this compound, possesses key structural features—a chloro group, a methyl group, and a carbonitrile moiety—that can significantly influence its chemical reactivity and biological interactions. Accurate structural elucidation is the foundation for understanding its structure-activity relationships (SAR) and for its potential application in the development of novel therapeutic agents.
Molecular Structure and Properties
The fundamental structure of this compound is based on a five-membered pyrazole ring. The systematic IUPAC name for this compound is this compound.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₃ | PubChem |
| Molecular Weight | 141.56 g/mol | PubChem |
| InChIKey | ALYKYQFBPPPPMI-UHFFFAOYSA-N | PubChem |
| SMILES | CN1C(=C(C=N1)C#N)Cl | PubChem |
| XLogP3 | 1.3 | PubChem (Predicted) |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, adapting established methods for pyrazole synthesis. A plausible synthetic route is outlined below.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on common pyrazole synthesis methodologies.[2]
Step 1: Synthesis of 1-Methyl-4-cyano-1H-pyrazol-5(4H)-one
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add a catalytic amount of a base, such as sodium ethoxide, and heat the mixture to reflux for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 1-methyl-4-cyano-1H-pyrazol-5(4H)-one.
Step 2: Chlorination to this compound
-
In a round-bottom flask, suspend 1-methyl-4-cyano-1H-pyrazol-5(4H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed thoroughly with water to remove any remaining POCl₃, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Spectroscopic Data and Structural Elucidation
The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques. The following data is predicted based on the known spectral characteristics of similar pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~3.8 | ~35 |
| C3-H | ~7.6 | ~135 |
| C4 | - | ~95 |
| C5 | - | ~145 |
| -CN | - | ~115 |
Note: These are predicted values and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2230 |
| C=N (Pyrazole ring) | ~1550 |
| C-Cl | ~750 |
| C-H (Aromatic) | ~3100 |
| C-H (Aliphatic) | ~2950 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| Adduct | Predicted m/z |
| [M+H]⁺ | 142.0166 |
| [M+Na]⁺ | 164.0085 |
| [M+K]⁺ | 180.9824 |
Potential Biological Significance and Logical Relationships
While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a common feature in many biologically active compounds.
Potential Signaling Pathway Interactions
Caption: Potential mechanisms of action for pyrazole-based compounds in biological systems.
The substituents on the pyrazole ring of the title compound suggest several potential areas for biological activity:
-
Kinase Inhibition: The pyrazole core is a known hinge-binding motif for many protein kinases. The substituents could modulate the selectivity and potency of this interaction.
-
Receptor Antagonism: Many pyrazole-containing drugs act as antagonists for various receptors. The electronic properties of the chloro and cyano groups could be critical for receptor binding.
-
Enzyme Modulation: The overall structure may allow for interaction with the active sites of various enzymes, potentially leading to their inhibition or modulation.
Further screening and biological assays are necessary to determine the specific pharmacological profile of this compound.
Conclusion
This technical guide has provided a detailed overview of the structural elucidation of this compound. Through the integration of predicted spectroscopic data, a plausible synthetic route, and an analysis of its potential biological relevance, a comprehensive profile of this molecule has been established. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in the synthesis and application of novel pyrazole derivatives. The detailed protocols and structured data facilitate further investigation and utilization of this compound in the pursuit of new therapeutic agents.
References
Spectroscopic Analysis of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile: A Technical Overview
For Immediate Release
[City, State] – December 29, 2025 – This technical guide provides an overview of the spectroscopic data for the compound 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, a molecule of interest for researchers and professionals in the fields of chemical synthesis and drug development. Due to the limited availability of public experimental data, this document presents predicted mass spectrometry information and outlines the general experimental protocols for acquiring comprehensive spectroscopic data.
Predicted Spectroscopic Data
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 142.01665 |
| [M+Na]⁺ | 163.99859 |
| [M-H]⁻ | 140.00209 |
| [M+NH₄]⁺ | 159.04319 |
| [M+K]⁺ | 179.97253 |
| [M]⁺ | 141.00882 |
| [M]⁻ | 141.00992 |
Data sourced from computational predictions.
Standard Experimental Protocols
The following sections describe the standard methodologies for obtaining the spectroscopic data for a novel or uncharacterized compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.
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Sample Preparation: A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: The spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence would be used to acquire the spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Analysis: The resulting spectra would be processed by applying a Fourier transform to the free induction decay (FID). The chemical shifts (δ) in parts per million (ppm), signal multiplicity (singlet, doublet, triplet, etc.), coupling constants (J) in Hertz (Hz), and integration values for each signal would be analyzed to determine the structure of the molecule.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: For a solid sample, a small amount of the compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly onto the ATR crystal.
-
Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is used to obtain the absorption spectrum.
-
Data Analysis: The positions of the absorption bands, reported in wavenumbers (cm⁻¹), are correlated with the vibrations of specific functional groups (e.g., C≡N, C-Cl, C-H, C=C, C-N).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: The analysis would be performed on a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument. The choice of ionization technique (e.g., EI for volatile compounds, ESI for less volatile or thermally labile compounds) would depend on the properties of the analyte.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated according to their m/z ratio by the mass analyzer and detected.
-
Data Analysis: The mass spectrum displays the relative abundance of ions as a function of their m/z ratio. The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound. The fragmentation pattern can provide additional structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details the multi-step synthesis from readily available precursors, including detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a substituted pyrazole derivative of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the chloro, methyl, and cyano groups on the pyrazole core offers multiple points for further chemical modification, making it a versatile intermediate for library synthesis and lead optimization. This guide outlines a reliable three-step synthetic sequence, commencing with the formation of the corresponding carboxylic acid, followed by amidation and subsequent dehydration to yield the target carbonitrile.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step process starting from ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. The pathway involves:
-
Chlorination and Hydrolysis: Conversion of the 5-hydroxy pyrazole ester to the 5-chloro pyrazole carboxylic acid.
-
Amidation: Transformation of the carboxylic acid to the corresponding primary carboxamide.
-
Dehydration: Conversion of the primary carboxamide to the target carbonitrile.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
This initial step involves the simultaneous chlorination of the hydroxyl group and hydrolysis of the ethyl ester of the starting material. Phosphorus oxychloride serves as both the chlorinating agent and the reaction medium.
Experimental Protocol: [1]
A mixture of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) and phosphorus oxychloride (50 ml) is stirred at 90-100°C for 65 hours.[1] Following the reaction, the excess phosphorus oxychloride is removed by evaporation under reduced pressure. The resulting residue is then carefully poured into ice-water. The precipitated solid product is collected by filtration and dried to yield 5-chloro-1-methyl-4-pyrazole carboxylic acid.[1]
Quantitative Data Summary for Step 1
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate | [1] |
| Reagent | Phosphorus oxychloride (POCl₃) | [1] |
| Temperature | 90-100°C | [1] |
| Reaction Time | 65 hours | [1] |
| Yield of Carboxylic Acid | 4.5 g (from 10 g starting material) | [1] |
Step 2: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxamide
The carboxylic acid is converted to the primary amide. This is typically achieved by first activating the carboxylic acid, for example by converting it to an acid chloride or using a coupling agent like carbonyldiimidazole (CDI), followed by reaction with an ammonia source.
Experimental Protocol (Adapted from a similar procedure): [2]
To a solution of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, carbonyldiimidazole (1.1 eq) is added, and the mixture is stirred at room temperature for approximately 30 minutes to form the acylimidazolide intermediate.[2] Concentrated aqueous ammonia or a solution of ammonia in a suitable solvent is then added, and the reaction is stirred at room temperature until completion (typically monitored by TLC, ~18-24 hours). The reaction mixture is then poured into ice-water and the precipitated product, 5-chloro-1-methyl-1H-pyrazole-4-carboxamide, is collected by filtration, washed with water, and dried.
Quantitative Data Summary for Step 2
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | - |
| Activating Agent | Carbonyldiimidazole (CDI) or Thionyl chloride (SOCl₂) | [2][3] |
| Amine Source | Aqueous Ammonia (NH₄OH) or Ammonia (NH₃) | - |
| Solvent | Anhydrous Dimethylformamide (DMF) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 18-24 hours | [2] |
| Estimated Yield | 70-80% | Based on[2] |
Step 3: Synthesis of this compound
The final step is the dehydration of the primary carboxamide to the corresponding nitrile. This is a standard transformation in organic synthesis, and several dehydrating agents can be employed.
Experimental Protocol (General Procedure): [4][5]
5-Chloro-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) is suspended in a suitable solvent such as dichloromethane or chloroform. A dehydrating agent, such as phosphorus oxychloride (POCl₃, ~2-3 eq) or phosphorus pentoxide (P₂O₅, ~1-2 eq), is added portion-wise, often with a base like pyridine or triethylamine to scavenge the acidic byproduct.[5] The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary for Step 3
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-1-methyl-1H-pyrazole-4-carboxamide | - |
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅) | [4][5] |
| Solvent | Dichloromethane or Chloroform | - |
| Temperature | Reflux | - |
| Reaction Time | 2-6 hours (typical) | - |
| Estimated Yield | 80-95% | - |
Workflow and Logical Relationships
The logical progression of the synthesis is dictated by the functional group transformations required to build the target molecule from the chosen starting material.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for obtaining 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of a pyrazole ring through the condensation of methylhydrazine and (ethoxymethylene)malononitrile to yield the key intermediate, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. The subsequent step is the conversion of the 5-amino group to a 5-chloro group via a Sandmeyer reaction.
Starting Materials
The successful synthesis of the target compound relies on the quality of the following starting materials:
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Methylhydrazine | CH₆N₂ | 46.07 | |
| (Ethoxymethylene)malononitrile | C₆H₆N₂O | 122.12 | |
| Sodium Nitrite | NaNO₂ | 69.00 | |
| Copper(I) Chloride | CuCl | 99.00 | |
| Hydrochloric Acid | HCl | 36.46 |
Experimental Protocols
Step 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
This procedure is adapted from analogous syntheses of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][2]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylhydrazine (1.0 eq) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add (ethoxymethylene)malononitrile (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. Further purification can be achieved by recrystallization from ethanol if necessary.
Quantitative Data (Step 1):
| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Methylhydrazine | 1.0 | Ethanol | 4 - 6 | Reflux (approx. 78) | 80 - 90 |
| (Ethoxymethylene)malononitrile | 1.0 | Ethanol | 4 - 6 | Reflux (approx. 78) | 80 - 90 |
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on general Sandmeyer reaction conditions applied to heterocyclic amines.[3][4]
Methodology:
-
Diazotization:
-
Suspend 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Add the cold diazonium salt solution to the stirred copper(I) chloride solution portion-wise, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Quantitative Data (Step 2):
| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | 1.0 | conc. HCl | 1.5 - 2.5 | 0 to RT | 60 - 75 |
| Sodium Nitrite | 1.1 | Water/conc. HCl | - | 0 - 5 | - |
| Copper(I) Chloride | 1.2 | conc. HCl | - | 0 to RT | - |
Disclaimer: The provided experimental protocols are intended for guidance and should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions. Reaction conditions may require optimization for best results.
References
The Rising Therapeutic Potential of Substituted Pyrazole Carbonitriles: A Technical Guide
Abstract
Substituted pyrazole carbonitriles have emerged as a versatile and highly promising scaffold in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the diverse biological activities exhibited by this class of compounds, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to offer a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development. The strategic incorporation of the pyrazole core, a privileged structure in medicinal chemistry, with the reactive and versatile carbonitrile group has led to the development of potent and selective modulators of various biological targets. This guide aims to consolidate the current understanding of substituted pyrazole carbonitriles and facilitate further exploration of their therapeutic potential.
Introduction
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in the development of therapeutic agents. Their unique structural features allow them to act as bioisosteres for a variety of functional groups, enabling them to interact with a wide range of biological targets with high affinity and selectivity. The introduction of a carbonitrile (-C≡N) substituent onto the pyrazole ring further enhances the pharmacological profile of these molecules. The carbonitrile group can participate in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a synthetic handle for further molecular elaboration. This combination has given rise to a plethora of substituted pyrazole carbonitrile derivatives with significant biological activities. This guide will delve into the specifics of these activities, providing the necessary data and protocols to aid in the research and development of novel therapeutics based on this remarkable scaffold.
Anticancer Activity
Substituted pyrazole carbonitriles have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various substituted pyrazole carbonitriles against different cancer cell lines and protein kinases.
Table 1: In Vitro Cytotoxicity of Substituted Pyrazole Carbonitriles
| Compound Class | Specific Compound/Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Ferrocene-pyrazole hybrids | Ferrocene-pyrazole hybrid 47c (R = NH₂) | HCT-116 (Colon) | 3.12 | Not Available | - | [1] |
| Pyrazolo[1,5-a]pyrimidines | Compound 34 | HCT-116 (Colon) | < 23.7 | Doxorubicin | 24.7–64.8 | [2] |
| Pyrazolo[4,3-c]pyridines | Compound 41 | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) | [2] |
| Pyrazolo[4,3-c]pyridines | Compound 41 | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | [2] |
| Pyrazolo[4,3-c]pyridines | Compound 42 | HCT-116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) | [2] |
| Pyrazole carbaldehydes | Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [2] |
| 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles | Compound 50h (R = 3-NO₂C₆H₄, R¹ = 4-MeOC₆H₄, R² = Me) | 786-0 (Renal) | 9.9 (µg/mL) | Doxorubicin | - | [1] |
| 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles | Compound 50h (R = 3-NO₂C₆H₄, R¹ = 4-MeOC₆H₄, R² = Me) | MCF-7 (Breast) | 31.87 (µg/mL) | Doxorubicin | - | [1] |
| 5-indolyl-pyrazole-4-carbonitrile | 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile 117b | MCF-7 (Breast) | 15.6 | - | - | [3] |
Table 2: Kinase Inhibitory Activity of Substituted Pyrazole Carbonitriles
| Compound Class | Specific Compound/Substitution | Target Kinase | IC50 (µM) | Citation |
| Pyrazolo[1,5-a]pyrimidines | Compound 33 | CDK2 | 0.074 | [2] |
| Pyrazolo[1,5-a]pyrimidines | Compound 34 | CDK2 | 0.095 | [2] |
| Pyrazolo[1,5-a]pyrimidines | Compound 36 | CDK2 | 0.199 | [2] |
| Fused Pyrazole Derivatives | Compound 50 | EGFR | 0.09 | [2] |
| Fused Pyrazole Derivatives | Compound 50 | VEGFR-2 | 0.23 | [2] |
| Pyrazolo[4,3-f]quinolines | Compound 48 | Haspin | >90% inhibition at 0.1 µM | [2] |
| Pyrazole Carbaldehydes | Compound 43 | PI3 Kinase | Potent Inhibitor | [2] |
Signaling Pathways in Cancer Targeted by Pyrazole Carbonitriles
Several key signaling pathways that are often dysregulated in cancer are targeted by substituted pyrazole carbonitriles. These include pathways responsible for cell cycle progression, cell survival, and angiogenesis.
Caption: PI3K/AKT Signaling Pathway Inhibition.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation.[1][3][4][5][6] Receptor tyrosine kinases (RTKs) like EGFR and VEGFR, upon activation by growth factors, recruit and activate PI3K.[4][7] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating AKT.[4] Activated AKT, in turn, phosphorylates a variety of downstream targets, including mTOR, leading to increased cell survival, proliferation, and growth, while inhibiting apoptosis.[1][4] Substituted pyrazole carbonitriles have been identified as potent inhibitors of PI3K, thereby blocking this pro-survival pathway.[2]
Caption: CDK2-Mediated Cell Cycle Progression.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition in the cell cycle.[8][9][10] The formation of a complex between CDK2 and Cyclin E leads to the phosphorylation and inactivation of the Retinoblastoma (Rb) protein.[8] This, in turn, releases the E2F transcription factor, which activates the transcription of genes necessary for DNA replication and S-phase entry.[8][10] Several substituted pyrazole carbonitriles have been shown to be potent inhibitors of CDK2, leading to cell cycle arrest and the suppression of cancer cell proliferation.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Substituted pyrazole carbonitrile compounds
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile compounds in the culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Activity
Substituted pyrazole carbonitriles have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of various substituted pyrazole carbonitriles against different microbial strains.
Table 3: Antimicrobial Activity of Substituted Pyrazole Carbonitriles
| Compound Class | Specific Compound/Substitution | Microbial Strain | MIC (µM or µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Compound 157 | S. aureus (Methicillin susceptible) | 25.1 µM | - | - | [4] |
| 5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Compound 157 | S. aureus (Methicillin resistant) | 25.1 µM | - | - | [4] |
| Pyrazole-clubbed pyridine compounds | Compound 201a (3-OH) | S. aureus | 50 µg/mL | - | - | [3] |
| Pyrazole-clubbed pyridine compounds | Compound 201b (4-F) | E. coli | 50 µg/mL | - | - | [3] |
| Pyrazole-clubbed pyridine compounds | Compound 201c (2,4-dichloro) | S. aureus | 12.5 µg/mL | - | - | [3] |
| Pyrazole analogues | Compound 3 | E. coli | 0.25 µg/mL | Ciprofloxacin | - | [11] |
| Pyrazole analogues | Compound 4 | S. epidermidis | 0.25 µg/mL | Ciprofloxacin | - | [11] |
| Pyrazole analogues | Compound 2 | A. niger | 1 µg/mL | Clotrimazole | - | [11] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Substituted pyrazole carbonitrile compounds
-
Bacterial or fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipette
-
DMSO (for dissolving compounds)
-
Standard antibiotic or antifungal drug (e.g., Ciprofloxacin, Clotrimazole)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the solidified agar plates.
-
Well Creation: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the dissolved pyrazole carbonitrile compound at a known concentration into each well. Also, add a solvent control (DMSO) and a positive control (standard antimicrobial drug) to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
Certain substituted pyrazole carbonitriles have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Activity Data
The following table presents the anti-inflammatory activity of selected pyrazole carbonitrile derivatives.
Table 4: Anti-inflammatory Activity of Substituted Pyrazole Carbonitriles
| Compound Class | Specific Compound/Substitution | Assay | Activity | Reference Compound | Activity | Citation |
| 1,3,4,5-tetrasubstituted pyrazoles | Compound 117a | In vitro anti-inflammatory | 93.80% inhibition | Diclofenac sodium | 90.21% inhibition | [3] |
| 1,5-diaryl pyrazole-3-carboxamides | Compound 151a | Carrageenan-induced rat paw edema | 62% edema inhibition | Celecoxib | 22% edema inhibition | [3] |
| 1,5-diaryl pyrazole-3-carboxamides | Compound 151b | Carrageenan-induced rat paw edema | 71% edema inhibition | Celecoxib | 22% edema inhibition | [3] |
| 1,5-diaryl pyrazole-3-carboxamides | Compound 151c | Carrageenan-induced rat paw edema | 65% edema inhibition | Celecoxib | 22% edema inhibition | [3] |
| Pyrazole analogues | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Carrageenan-induced rat paw edema | Better than standard | Diclofenac sodium | - | [11] |
Experimental Workflow: In Vivo Anti-inflammatory Assay
The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. cusabio.com [cusabio.com]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs and serves as a privileged scaffold in the ongoing quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole derivatives, with a focus on oncology, inflammation, neurology, and infectious diseases. This document is intended to be a resource for researchers and drug development professionals, offering detailed experimental methodologies, structured quantitative data for comparative analysis, and visualizations of relevant biological pathways and workflows.
Therapeutic Targets in Oncology
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various protein kinases that are crucial for tumor growth, proliferation, and survival.[1] The unique structural features of the pyrazole ring allow for the design of potent and selective kinase inhibitors.[2]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
EGFR and VEGFR-2 are key receptor tyrosine kinases involved in tumor progression and angiogenesis.[3] Dual inhibition of both EGFR and VEGFR-2 has emerged as a promising strategy to overcome resistance to EGFR inhibitors and to target cancer synergistically.[3] Several pyrazole derivatives have been identified as potent dual inhibitors of these receptors.
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference |
| Compound 3 | EGFR | 0.06 | HepG2 | 4.07 | [3] |
| Compound 9 | VEGFR-2 | 0.22 | HepG2 | - | [3] |
| Compound 50 | EGFR | 0.09 | HepG2 | 0.71 | [1] |
| VEGFR-2 | 0.23 | [1] | |||
| Compound 27 | VEGFR-2 | 0.828 | MCF7 | 16.50 | [1] |
| Erlotinib (Ref.) | EGFR | - | HepG2 | 10.6 | [3] |
| Sorafenib (Ref.) | VEGFR-2 | - | HepG2 | 1.06 | [1] |
The following diagram illustrates the signaling pathways initiated by EGFR and VEGFR-2 activation and the point of inhibition by pyrazole derivatives.
This protocol is a representative method for determining the in vitro potency of a pyrazole derivative against VEGFR-2 kinase.[2][4]
-
Objective: To determine the IC50 value of a test compound against the VEGFR-2 kinase.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain (e.g., BPS Bioscience, Cat. #40301).[4]
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).[2]
-
ATP.
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[4]
-
Luminescent kinase assay kit (e.g., Kinase-Glo® Max, Promega).[4]
-
Test pyrazole derivative dissolved in DMSO.
-
White, opaque 96-well or 384-well plates.
-
Microplate reader capable of measuring luminescence.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate in a 96-well plate.[2]
-
Add serial dilutions of the test pyrazole derivative to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).[2]
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[2]
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.[2]
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[4]
-
Measure luminescence using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazole derivatives have been identified as potent CDK2 inhibitors.[1]
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference |
| Compound 33 | CDK2 | 0.074 | HCT116 | < 23.7 | [1] |
| Compound 34 | CDK2 | 0.095 | HCT116 | < 23.7 | [1] |
| Compound 9 | CDK2 | 0.96 | - | - | [5] |
| Compound 7d | CDK2 | 1.47 | - | - | [5] |
| Roscovitine (Ref.) | CDK2 | - | - | - | [6] |
The diagram below illustrates the role of CDK2 in cell cycle progression and its inhibition by pyrazole derivatives.
This protocol is a representative method for assessing the inhibitory activity of pyrazole derivatives against CDK2/Cyclin A2.[5]
-
Objective: To determine the IC50 of a test compound against CDK2/Cyclin A2 kinase.
-
Materials:
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a positive control inhibitor (e.g., roscovitine) and a DMSO vehicle control.
-
Add the CDK2/Cyclin A2 enzyme and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.
-
Therapeutic Targets in Inflammation
Pyrazole derivatives are well-known for their anti-inflammatory properties, with several compounds, such as celecoxib, being clinically approved nonsteroidal anti-inflammatory drugs (NSAIDs).[7] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [1] |
| Compound 125a | >100 | 8.22 | >12.16 | [4] |
| Compound 125b | >100 | 9.31 | >10.74 | [4] |
| Compound 11 | - | 0.043 | - | [8] |
| Compound 12 | - | 0.049 | - | [8] |
| Compound 15 | - | 0.045 | - | [8] |
The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins and the mechanism of inhibition by pyrazole derivatives.
This is a generalized protocol for determining the COX inhibitory activity of a compound.[1]
-
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
COX Assay Buffer.
-
COX Probe (e.g., a fluorogenic probe that detects peroxidase activity).
-
COX Cofactor solution.
-
Arachidonic acid (substrate).
-
Test pyrazole derivative dissolved in DMSO.
-
Known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) as positive controls.
-
Black 96-well plates suitable for fluorescence measurements.
-
Fluorescence microplate reader.
-
-
Procedure:
-
To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with the known inhibitors as positive controls.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of COX activity for each concentration of the test compound.
-
Calculate the IC50 values by plotting the percent inhibition versus the log of the compound concentration.
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Therapeutic Targets in Neurology
Pyrazole derivatives have been investigated for their effects on the central nervous system, with a significant focus on the cannabinoid receptors.
Cannabinoid Receptors (CB1 and CB2)
The CB1 receptor is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system.[9] Pyrazole derivatives, such as Rimonabant, have been developed as antagonists or inverse agonists of the CB1 receptor for the treatment of obesity and related metabolic disorders.[10]
| Compound | Receptor | Ki (nM) | Activity | Reference |
| SR141716A (Rimonabant) | CB1 | 20.3 | Antagonist/Inverse Agonist | [9] |
| Compound with p-iodophenyl at C5 | CB1 | Potent | Antagonist | [9] |
| RNB-61 | CB2 | 0.33 (EC50) | Full Agonist |
The diagram below shows the signaling cascade associated with CB1 receptor activation and its blockade by pyrazole-based antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure is a key feature in numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many drug candidates. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of novel pyrazole compounds, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
A Rich History of Therapeutic Innovation
The journey of pyrazole-containing compounds in medicine is marked by significant milestones. One of the most notable early successes was the development of Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor that revolutionized the treatment of inflammation and pain by offering a gastrointestinal-sparing alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Another prominent example is Rimonabant (Acomplia®), a selective cannabinoid receptor 1 (CB1) antagonist, which was developed as an anti-obesity medication.[3] Although later withdrawn due to psychiatric side effects, its discovery spurred significant research into the endocannabinoid system.[3] Furthermore, the pyrazolo-pyrimidinone core of Sildenafil (Viagra®) highlighted the therapeutic potential of pyrazole derivatives as potent and selective enzyme inhibitors, in this case, phosphodiesterase type 5 (PDE5), for the treatment of erectile dysfunction.[4][5] These examples underscore the vast therapeutic landscape that the pyrazole scaffold has helped to shape.
Key Therapeutic Targets and Signaling Pathways
The diverse biological activities of pyrazole compounds stem from their ability to interact with a wide array of biological targets. The following sections detail the signaling pathways of three major targets for pyrazole-based drugs.
Cyclooxygenase-2 (COX-2) Signaling Pathway
COX-2 is an enzyme that plays a crucial role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib reduces the production of these pro-inflammatory prostaglandins without affecting the gastroprotective functions of the constitutively expressed COX-1 enzyme.[2]
Cannabinoid Receptor 1 (CB1) Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[7] Its activation by endocannabinoids leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, which collectively influence appetite, pain sensation, and mood.[1][7] Pyrazole-based antagonists like Rimonabant block these effects.[3]
Phosphodiesterase Type 5 (PDE5) Signaling Pathway
PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[5] In penile tissue, nitric oxide (NO) stimulates the production of cGMP, leading to smooth muscle relaxation and erection.[8] By inhibiting PDE5, pyrazolo-pyrimidinone derivatives like Sildenafil prevent the breakdown of cGMP, thereby enhancing the erectile response.[8]
General Workflow for Novel Pyrazole Compound Discovery
The discovery of novel pyrazole-based drugs follows a structured, multi-stage process that begins with initial concepts and progresses through rigorous preclinical and clinical testing.[9][10] This workflow is designed to identify promising lead compounds, optimize their properties, and ensure their safety and efficacy before they can be considered for therapeutic use.[10][11]
Quantitative Data of Novel Pyrazole Compounds
The following tables summarize the in vitro activity and pharmacokinetic properties of selected novel pyrazole derivatives against various targets.
Table 1: In Vitro Inhibitory Activity of Pyrazole-Based COX-2 Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | >100 | [9] |
| PYZ31 | COX-2 | 0.01987 | 22.21 | [12] |
| PYZ28 | COX-2 | 0.26 | >192.3 | [8] |
| Compound 11 | COX-2 | 0.043 | - | [13] |
| Compound 12 | COX-2 | 0.049 | - | [13] |
| Compound 15 | COX-2 | 0.045 | - | [13] |
Table 2: In Vitro Anticancer Activity of Novel Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Target(s) | Reference |
| Compound 29 | MCF-7 | 17.12 | CDK2 | [12] |
| HepG2 | 10.05 | CDK2 | [12] | |
| A549 | 29.95 | CDK2 | [12] | |
| Caco2 | 25.24 | CDK2 | [12] | |
| Compound 37 | MCF-7 | 5.21 | - | [12] |
| L2 | CFPAC-1 | 61.7 | - | [14] |
| L3 | MCF-7 | 81.48 | - | [14] |
| 5b | K562 | 0.021 | Tubulin | [15] |
| A549 | 0.69 | Tubulin | [15] |
Table 3: ADME Properties of Selected Pyrazole Derivatives
| Compound | Property | Value | Method | Reference |
| Pyrazole Derivatives | GI Absorption | High | In silico (BOILED-Egg) | [16] |
| BBB Permeation | No | In silico (BOILED-Egg) | [16] | |
| P-gp Substrate | No | In silico | [16] | |
| CYP Inhibition | Varies | In silico | [16] | |
| Pyrazole-Coumarin Hybrids | Lipinski's Rule of 5 | Passed | In silico | [17] |
Detailed Experimental Protocols
General Synthesis of 1,5-Diarylpyrazoles (Celecoxib Analogs)
This protocol describes a general method for the synthesis of 1,5-diarylpyrazoles via the condensation of a 1,3-dione with a substituted hydrazine.
Materials:
-
Appropriately substituted 1,3-dione (1.0 eq)
-
Appropriately substituted phenylhydrazine hydrochloride (1.1 eq)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of the 1,3-dione and phenylhydrazine hydrochloride in ethanol is stirred at room temperature.
-
A catalytic amount of glacial acetic acid is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford the desired 1,5-diarylpyrazole.[9]
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
COX probe (e.g., ADHP)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the COX probe.
-
Add the test compounds or reference inhibitor to the respective wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.
-
The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting percent inhibition versus log(concentration).[1][18]
Cell-Based Cannabinoid Receptor 1 (CB1) Antagonist Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the CB1 receptor.
Materials:
-
Cell membranes expressing the human CB1 receptor
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compounds and reference antagonist (e.g., Rimonabant)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds and reference antagonist.
-
In a 96-well plate, combine the cell membranes, radioligand, and test compound or reference antagonist in incubation buffer.
-
Incubate the plate at 30°C for 60 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of specific binding against the log(concentration) of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol details a method for assessing the inhibitory effect of compounds on PDE5 activity.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Test compounds and reference inhibitor (e.g., Sildenafil)
-
Assay buffer
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor.
-
In a 96-well plate, add the PDE5 enzyme and the test compounds or reference inhibitor in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and measure the fluorescence polarization using a plate reader with appropriate filters.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.[2]
Conclusion
The pyrazole scaffold continues to be a highly privileged structure in drug discovery, with a rich history of successful therapeutic agents and a promising future. The versatility of its synthesis allows for the creation of diverse chemical libraries, and its favorable physicochemical properties make it an attractive core for designing novel inhibitors against a wide range of biological targets. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore and expand upon the therapeutic potential of novel pyrazole compounds. As our understanding of disease pathways deepens, the rational design and synthesis of new pyrazole derivatives will undoubtedly lead to the next generation of innovative medicines.
References
- 1. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. admescope.com [admescope.com]
- 4. ppd.com [ppd.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]
- 10. Discovery and Preclinical Work - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and extensive applications in the development of bioactive derivatives, particularly as kinase inhibitors. Detailed experimental protocols, quantitative data presented in structured tables, and visualizations of synthetic pathways and biological mechanisms are included to facilitate its use in research and drug discovery.
Introduction
This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern of this compound, featuring a chloro group at the 5-position, a methyl group at the 1-position, and a carbonitrile at the 4-position, makes it a versatile intermediate for the synthesis of a diverse array of more complex heterocyclic systems. The chloro and cyano groups serve as reactive handles for further chemical modifications, enabling the construction of various fused pyrazole derivatives, most notably pyrazolo[3,4-d]pyrimidines, which are known to be potent inhibitors of various protein kinases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 141.56 g/mol | --INVALID-LINK-- |
| Melting Point | 63-64 °C | --INVALID-LINK--[] |
| Boiling Point | 270.4 °C at 760 mmHg | --INVALID-LINK--[] |
| Appearance | White to off-white crystalline solid | General supplier information |
| Solubility | Soluble in most organic solvents | General chemical knowledge |
Synthesis of this compound
The most plausible and efficient synthesis of this compound involves a two-step process starting from ethyl 2-cyano-3-ethoxyacrylate and methylhydrazine, followed by a Sandmeyer reaction.
Step 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
This precursor can be synthesized through the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine.
Experimental Protocol:
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The conversion of the 5-amino group to a chloro group is achieved through a Sandmeyer reaction.
Experimental Protocol:
-
Suspend 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Caption: Synthetic pathway to this compound.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Singlet around 3.8-4.0 ppm (N-CH₃, 3H); Singlet around 8.0-8.2 ppm (pyrazole C3-H, 1H). |
| ¹³C NMR | Signal around 40 ppm (N-CH₃); Signal around 90-95 ppm (C4-CN); Signal around 115 ppm (CN); Signal around 140-145 ppm (C3); Signal around 145-150 ppm (C5-Cl). |
| IR (cm⁻¹) | 2220-2240 (C≡N stretch); 1500-1600 (C=N and C=C stretches of pyrazole ring); ~1050 (C-Cl stretch). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 141 and 143 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dominated by the chloro and cyano functionalities, making it a valuable precursor for a variety of heterocyclic derivatives.
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This is a key reaction for the synthesis of diverse libraries of pyrazole derivatives.
-
Transformation of the Cyano Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cyclization reactions to form fused ring systems.
A primary application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines . This is typically achieved by first converting the cyano group to an amino or amido group, followed by cyclization with a suitable one-carbon synthon. Alternatively, the chloro group can be displaced by an amine, followed by intramolecular cyclization involving the nitrile.
Caption: Reactivity and transformation of the core compound.
Applications in Drug Discovery: Pyrazole Derivatives as Kinase Inhibitors
Pyrazole-containing compounds are well-established as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this compound, is a particularly effective "hinge-binding" motif for ATP-competitive kinase inhibitors.
The general structure of a Type I kinase inhibitor often includes a hinge-binding region, a linker, and a region that extends into the solvent-exposed area. The pyrazolo[3,4-d]pyrimidine core mimics the adenine part of ATP and forms hydrogen bonds with the kinase hinge region.
Caption: Mechanism of kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Representative Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
| Derivative Structure | Target Kinase(s) | Reported Activity (IC₅₀) |
| 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine | Src, Abl | Sub-micromolar |
| 4-(Anilino)-6-substituted-pyrazolo[3,4-d]pyrimidine | EGFR, HER2 | Nanomolar |
| N-Aryl-pyrazolo[3,4-d]pyrimidin-4-amines | CDK family | Nanomolar to micromolar |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the reactivity of its chloro and cyano groups provide medicinal chemists with a powerful tool for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its properties, synthesis, and applications, and it is hoped that this information will facilitate its broader use in the scientific community.
References
Theoretical Exploration of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document outlines the standard computational methodologies for in-depth analysis of the structural, spectroscopic, and electronic properties of this specific pyrazole derivative. It serves as a roadmap for researchers aiming to elucidate the molecule's reactivity, stability, and potential as a drug candidate. While a dedicated comprehensive theoretical study on this exact molecule is not yet available in published literature, this guide synthesizes established protocols and representative data from closely related pyrazole derivatives to provide a robust framework for future research.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif present in numerous biologically active molecules.[2] Their diverse pharmacological profiles have made them a privileged scaffold in drug discovery.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the structure-activity relationships of these compounds at the molecular level. By predicting properties such as molecular geometry, vibrational frequencies, and electronic characteristics, computational analysis can guide synthetic efforts and accelerate the identification of promising therapeutic agents.[4] This guide focuses on the theoretical characterization of this compound, providing the necessary protocols and expected outcomes for a comprehensive computational investigation.
Molecular Structure
The foundational step in any theoretical study is the determination of the molecule's structure. For this compound, the structure is defined by a central pyrazole ring substituted with a chlorine atom, a methyl group, and a carbonitrile group.
Molecular Formula: C₅H₄ClN₃
SMILES: CN1C(=C(C=N1)C#N)Cl
The initial 3D structure for computational analysis can be generated from this information and subsequently optimized to find the most stable geometric configuration.
Experimental and Computational Protocols
Synthesis Protocol (Illustrative)
While a specific protocol for this compound is not detailed in the provided search results, a general synthetic route can be adapted from the synthesis of similar pyrazole derivatives. For instance, the synthesis of a related compound, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester with hydrogen chloride and nitrosyl chloride, followed by hydrolysis.[5][6] A plausible route to the target molecule could involve the dehydration of a corresponding amide or the direct cyanation of a suitable precursor.
A general procedure for the synthesis of pyrazole-4-carbonitriles can involve the microwave-assisted reaction of a heterocyclic aldehyde and malononitrile, followed by condensation with a hydrazine derivative.[7]
Spectroscopic Characterization (Illustrative Protocol)
-
FT-IR Spectroscopy: The FT-IR spectrum would be recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹, with the sample prepared as a KBr pellet.[8]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be obtained on a high-resolution NMR spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[9][10]
Computational Methodology
The theoretical calculations outlined in this guide are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
-
Software: All calculations can be performed using the Gaussian suite of programs.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for studying organic molecules.[11][12]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a good balance between accuracy and computational cost.[11]
-
Geometry Optimization: The molecular geometry would be optimized in the gas phase to locate the minimum energy structure. The absence of imaginary frequencies in the vibrational analysis confirms that a true minimum has been found.[13]
-
Solvation Effects: To simulate a more realistic biological environment, calculations can also be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).
Theoretical Analysis Workflow
The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.
Caption: A typical workflow for the computational analysis of a molecule.
Data Presentation: Predicted Properties
The following tables present representative quantitative data for this compound, based on values reported for structurally similar pyrazole derivatives in the literature.
Predicted Vibrational Frequencies (FT-IR)
Vibrational analysis can be used to identify the characteristic functional groups within the molecule. The calculated frequencies are often scaled to better match experimental data.
| Vibrational Mode | Representative Wavenumber (cm⁻¹) | Reference |
| C-H stretching (aromatic) | 3100-3000 | [14] |
| C-H stretching (methyl) | 2950-2850 | [14] |
| C≡N stretching | 2230-2210 | [15] |
| C=C stretching (ring) | 1600-1450 | [14] |
| C-N stretching (ring) | 1400-1300 | [16] |
| C-Cl stretching | 800-600 | [17] |
Predicted NMR Chemical Shifts
NMR spectroscopy is a powerful tool for elucidating the chemical environment of atoms in a molecule. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for theoretical NMR predictions.[10]
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Reference |
| C3 | ~140 | ~7.5 | [9][18] |
| C4 | ~95 | - | [9][18] |
| C5 | ~130 | - | [9][18] |
| C (C≡N) | ~115 | - | [9][18] |
| C (N-CH₃) | ~35 | ~3.8 | [9][18] |
Predicted Electronic Properties
The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its reactivity and stability.[13]
Table 3: Predicted Electronic Properties
| Property | Representative Value | Significance | Reference |
| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability | [13][19] |
| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability | [13][19] |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV | Chemical reactivity and stability | [13][19] |
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[19]
Visualization of Key Concepts
HOMO-LUMO and Chemical Reactivity
The frontier molecular orbitals (HOMO and LUMO) are key to understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.
Caption: Relationship between frontier molecular orbitals and chemical reactivity.
Hypothetical Signaling Pathway Inhibition
Given that many pyrazole derivatives exhibit anticancer and anti-inflammatory properties, they may act as inhibitors of key signaling pathways.[2][20] The following diagram illustrates a hypothetical scenario where a pyrazole derivative inhibits a kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway by the pyrazole derivative.
Conclusion
This technical guide provides a comprehensive framework for the theoretical investigation of this compound. By following the outlined computational protocols, researchers can gain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. The presented representative data, derived from studies on similar pyrazole derivatives, offers a baseline for what can be expected from such an analysis. Ultimately, a thorough theoretical understanding of this compound will be invaluable for guiding its synthesis, characterization, and potential development as a novel therapeutic agent. The methodologies and concepts detailed herein are broadly applicable to the computational study of other heterocyclic compounds in the field of drug discovery.
References
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 1H-pyrazole-4-carbonitrile compounds
An In-depth Technical Guide to 1H-Pyrazole-4-carbonitrile Compounds
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, leading to their incorporation into numerous commercially available drugs.[2] Among these, compounds featuring the 1H-pyrazole-4-carbonitrile scaffold serve as crucial synthetic intermediates and are themselves biologically active molecules.[3] This scaffold is a "privileged structure" in drug discovery, forming the basis for developing novel agents with therapeutic potential across various domains including anticancer, antimicrobial, and anti-inflammatory applications.[3][4] This guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to 1H-pyrazole-4-carbonitrile compounds for researchers and professionals in drug development.
Synthetic Methodologies
The synthesis of the 1H-pyrazole-4-carbonitrile core is most prominently achieved through multi-component reactions (MCRs), which are highly valued for their efficiency, atom economy, and reduced environmental impact.[3][4] These one-pot syntheses typically involve the condensation of an aldehyde, a compound with an active methylene group (most commonly malononitrile), and a hydrazine derivative.[3][5]
Key synthetic approaches include:
-
Catalyst-Mediated MCRs: A variety of catalysts have been employed to facilitate these reactions, including novel nano-catalysts, layered double hydroxides (LDH), and simple Lewis acids like aluminum chloride (AlCl₃).[3][4] These catalysts often allow the reaction to proceed under mild conditions, with short reaction times and high yields.[4]
-
Green Chemistry Approaches: Significant efforts have been made to develop environmentally benign synthetic protocols. This includes the use of green solvents like water-ethanol mixtures, deep eutectic solvents (DES), or conducting reactions under solvent-free conditions.[4][6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times significantly, often leading to excellent yields in just a few minutes.[7]
The general mechanism for the common three-component synthesis involves the initial Knoevenagel condensation of an aldehyde with malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and tautomerization to yield the stable pyrazole ring.[4]
Synthesis Workflow Diagram
Caption: General workflow for the multi-component synthesis of 1H-pyrazole-4-carbonitrile derivatives.
Quantitative Synthesis Data
The efficiency of various synthetic methods for producing 1H-pyrazole-4-carbonitrile derivatives is summarized below.
| Product Type | Reactants | Catalyst/Conditions | Yield (%) | Time | Reference |
| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives | Benzaldehyde, Malononitrile, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI, H₂O/EtOH, 55°C | High | Minimal | [4] |
| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives | Aldehyde, Phenylhydrazine, Malononitrile | AlCl₃, Aqueous Ethanol | 79-89% | 30 min | [3] |
| 2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives | Aldehyde, Methyl 2-cyanoacetate, Phenylhydrazine | K₂CO₃/Glycerol (DES) | High | - | [6] |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | (E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile | Dioxane, Reflux | 92% | - | [8] |
| 5-Aminopyrazole-4-carbonitrile Derivatives | Aromatic Aldehydes, Malononitrile, Phenyl Hydrazine | Solid-phase vinyl alcohol (SPVA), Solvent-free | - | 5 min | [5] |
| Pyrazole-4-carbonitrile Derivatives | Thiophene-2-aldehyde, Malononitrile, Phenyl Hydrazine | Sodium Ethoxide, Microwave (210 W) | Excellent | Minimal | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles.[8]
-
A solution of the appropriate (E)-3-amino-2-acyl-3-hydrazino-2-propenenitrile (10 mmol) in dioxane (20 mL) is prepared.
-
The reaction mixture is heated under reflux for a specified period, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is allowed to cool to room temperature.
-
The cooled mixture is then poured into water.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., dioxane, n-propanol) to yield the pure compound.
Protocol 2: General Method for Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives.[4]
-
In a test tube, combine phenyl hydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).
-
Add the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) to the mixture.
-
Add a water/ethanol solvent mixture (1 mL, 1:1 v/v).
-
Stir the mixture using a magnetic stirrer at 55 °C.
-
Monitor the reaction's progress using TLC with a mobile phase of n-hexane/ethyl acetate (1:1 v/v).
-
Upon completion, the product can be isolated and purified. The catalyst can be recovered for reuse.
Biological and Pharmacological Activities
The 1H-pyrazole-4-carbonitrile scaffold is a versatile pharmacophore present in molecules with a wide spectrum of biological activities.[9] This versatility makes it a highly attractive starting point for the development of new therapeutic agents.
-
Antimicrobial Activity: Many derivatives have demonstrated significant activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][9] Some compounds have shown potent activity against resistant strains like Methicillin-resistant S. aureus (MRSA).[10]
-
Anticancer Activity: These compounds have been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), leukemia, and liver cancer.[1][7][11] The mechanism of action for some of these derivatives involves the inhibition of key signaling proteins, such as transcription factor STAT3.[7]
-
Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most famous example being the COX-2 inhibitor Celebrex.[2][4] Newer 1H-pyrazole-4-carbonitrile derivatives have also been investigated for their potential to inhibit key inflammatory mediators.[11]
-
Antiviral and Other Activities: The pyrazole core is found in compounds with inhibitory activity against viruses like HIV.[4][12] Additionally, various derivatives have been explored for antileishmanial, antioxidant, and antidepressant properties.[2][4][13]
Signaling Pathway Inhibition Diagram
Caption: Potential mechanism of anticancer action via inhibition of the STAT3 signaling pathway.
Quantitative Biological Activity Data
The following table summarizes the biological activity of selected 1H-pyrazole-4-carbonitrile compounds.
| Compound Type | Biological Activity | Target | Metric | Result | Reference |
| 1-Aryl-3-methyl-1H-pyrazole-4-carbonitriles | Antileishmanial | Leishmania braziliensis | IC₅₀ | 15 ± 0.14 µM (for 4a) | [13] |
| 1-Aryl-3-methyl-1H-pyrazole-4-carbonitriles | Cytotoxicity | RAW 264.7 cells | IC₅₀ | >100 µM | [13] |
| Thiazole-pyrazole Hybrids | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 10.21 - 14.32 µM | [11] |
| 5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Antibacterial | S. aureus (MRSA) | MIC | 25.1 µM | [10] |
| Pyrazole-4-carbonitrile Derivatives | Biological Targets | Complement factor D, STAT3 | PASS | High Probability | [7] |
Note: IC₅₀ (half maximal inhibitory concentration), MIC (minimum inhibitory concentration), PASS (Prediction of Activity Spectra for Substances).
Conclusion
1H-pyrazole-4-carbonitrile and its derivatives represent a highly valuable and versatile class of heterocyclic compounds. Efficient and environmentally friendly synthetic methods, particularly multi-component reactions, have made this scaffold readily accessible for further development. The broad spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscores their significance in medicinal chemistry. The continued exploration of structure-activity relationships and the development of novel derivatives promise to yield new therapeutic agents to address significant health challenges.
References
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and efficient one-pot synthesis protocol for 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The described methodology circumvents the need for isolation of intermediates, thereby improving time and resource efficiency. This application note provides a comprehensive guide, including a detailed experimental protocol, safety precautions, and characterization data. The synthesis involves a two-step, one-pot procedure commencing with the formation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile from the condensation of methylhydrazine and ethoxymethylenemalononitrile, followed by a Sandmeyer-type diazotization and chlorination to yield the final product.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceutical agents due to their diverse biological activities. Specifically, this compound serves as a key intermediate in the synthesis of various bioactive molecules. Traditional multi-step syntheses of this compound often involve the isolation of intermediates, leading to reduced overall yields and increased operational complexity. The one-pot protocol presented herein offers a streamlined and efficient alternative.
Reaction Scheme
Caption: Overall reaction scheme for the one-pot synthesis.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Methylhydrazine | 60-34-4 | 46.07 |
| Ethoxymethylenemalononitrile (EMMN) | 123-06-8 | 122.12 |
| Ethanol (absolute) | 64-17-5 | 46.07 |
| Hydrochloric acid (conc., 37%) | 7647-01-0 | 36.46 |
| Sodium nitrite | 7632-00-0 | 69.00 |
| Copper(I) chloride | 7758-89-6 | 99.00 |
| Dichloromethane | 75-09-2 | 84.93 |
| Sodium bicarbonate | 144-55-8 | 84.01 |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
Caption: Step-by-step experimental workflow.
Step 1: In situ formation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add methylhydrazine (4.61 g, 0.1 mol) and absolute ethanol (50 mL).
-
From the dropping funnel, add a solution of ethoxymethylenemalononitrile (EMMN) (12.21 g, 0.1 mol) in absolute ethanol (50 mL) dropwise over 30 minutes with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the resulting solution to room temperature.
Step 2: One-pot diazotization and chlorination
-
To the cooled reaction mixture containing the in situ formed 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, slowly add concentrated hydrochloric acid (30 mL) while cooling in an ice bath to maintain the temperature below 20 °C.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Add a solution of sodium nitrite (7.59 g, 0.11 mol) in water (20 mL) dropwise, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
In a separate beaker, dissolve copper(I) chloride (10.89 g, 0.11 mol) in concentrated hydrochloric acid (20 mL).
-
Add the cold copper(I) chloride solution to the diazonium salt solution portionwise, allowing for the evolution of nitrogen gas to subside between additions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Work-up and Purification:
-
Pour the reaction mixture into 200 mL of ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Physicochemical and Spectral Data
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN₃ | [1] |
| Molecular Weight | 141.56 g/mol | [1] |
| Melting Point | 63-64 °C | [] |
| Boiling Point | 270.4 °C at 760 mmHg (Predicted) | [] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.75 (s, 1H), 3.85 (s, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 145.0, 140.0, 114.5, 90.0, 38.0 | |
| IR (KBr, cm⁻¹) ν | 2230 (C≡N), 1550, 1480, 1050 (C-Cl) | |
| MS (EI) m/z | 141 (M⁺), 143 (M⁺+2) | [1] |
Safety Precautions
-
Methylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Ethoxymethylenemalononitrile is a lachrymator and irritant; avoid inhalation and contact with skin and eyes.
-
Concentrated hydrochloric acid and sodium nitrite are corrosive and toxic; handle with care.
-
The diazotization reaction can be exothermic and produce nitrogen gas; ensure adequate cooling and venting.
-
Copper(I) chloride is harmful if swallowed; avoid creating dust.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; use in a fume hood.
Conclusion
The one-pot synthesis of this compound detailed in this application note provides a streamlined and efficient method for obtaining this valuable synthetic intermediate. By eliminating the need for isolation of the 5-aminopyrazole precursor, this protocol offers significant advantages in terms of time, labor, and overall yield. This method is well-suited for both academic research and industrial-scale production.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. Pyrazole scaffolds are of high interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in medicinal chemistry, enabling the rapid and efficient synthesis of compound libraries for screening.[4] Key advantages include:
-
Speed: Reaction times are often reduced from hours to minutes.[4]
-
Yield: Increased reaction efficiency frequently leads to higher product yields.[4]
-
Purity: Cleaner reactions can simplify product purification.
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more environmentally friendly processes.[5]
Data Presentation: Comparative Synthesis of Pyrazole Derivatives
The following tables summarize quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.
Table 1: Synthesis of Pyrazole Chalcone Molecular Hybrids [6][7]
| Compound | Method | Reaction Time | Yield (%) |
| LI (C19H16N2O) | Microwave | 3-5 min | 85 |
| Conventional | 24-26 h | 60 | |
| LII (C18H14Cl2N2O) | Microwave | 3-5 min | 82 |
| Conventional | 24-26 h | 55 | |
| LIII (C18H14N3O3) | Microwave | 3-5 min | 80 |
| Conventional | 24-26 h | 58 |
Table 2: Synthesis of Dihydro-Pyrazole Hybrids [8]
| Compound | Method | Temperature (°C) | Time (min) | Power (W) | Yield (%) |
| 2a-f, 3a-f, 4a-f | Microwave | 75 | 15-70 | 100 | 50-82 |
| 5a-e | Microwave | 100 | 20 | 200 | 8-51 |
| 6a-e | Microwave | 100 | 20 | 200 | 8-51 |
Table 3: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives [9][10]
| Compound | Power (W) | Time (min) | Yield (%) |
| 1b | 210 | 10 | 42 |
| 420 | 10 | 71 | |
| 630 | 10 | 53 | |
| 420 | 5 | 54 | |
| 420 | 15 | 62 |
Experimental Protocols
The following protocols provide detailed methodologies for the microwave-assisted synthesis of pyrazole derivatives.
Protocol 1: Synthesis of Pyrazole Chalcones from Pyrazole Ketone and Substituted Aldehydes[6]
This protocol describes the Claisen-Schmidt condensation for the synthesis of pyrazole chalcone hybrids.
Materials:
-
Pyrazole ketone
-
Substituted aromatic aldehydes
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve equimolar amounts of the pyrazole ketone and the appropriate substituted aldehyde in a minimal amount of ethanol.
-
Add a catalytic amount of aqueous NaOH to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 180-300 W for 3-5 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole chalcone.
Protocol 2: Synthesis of Dihydro-Pyrazoles from Dibenzalacetones[8]
This protocol details the cyclization of dibenzalacetones with substituted hydrazines.
Materials:
-
Substituted dibenzalacetones
-
4-Substituted phenylhydrazine hydrochloride
-
Absolute ethanol
-
Sodium hydroxide (NaOH)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine equimolar amounts (1 mmol) of the appropriate substituted dibenzalacetone and 4-substituted phenylhydrazine hydrochloride in absolute ethanol (3 mL).
-
Add sodium hydroxide (2.5 mmol, 0.10 g) to the mixture to make it alkaline.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 W and 75 °C for 15-70 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
The work-up procedure to isolate the product may vary depending on the specific derivative and should be determined based on standard organic chemistry practices (e.g., extraction, precipitation).
Protocol 3: One-Pot Synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine Derivatives[11]
This protocol describes a multicomponent reaction for the synthesis of pyrazole derivatives with potential anticancer activity.
Materials:
-
2-Hydrazinylpyridine
-
2-(Aryl-diazenyl)malononitrile derivatives
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-hydrazinylpyridine and the appropriate 2-(aryl-diazenyl)malononitrile derivative in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture under controlled conditions (specific power and time will need to be optimized for each derivative, a starting point could be 100-300W for 5-15 minutes).
-
After the reaction mixture has cooled, the solid product will precipitate.
-
Separate the solid by filtration.
-
Wash the collected solid four times with ethanol (25 mL).
-
Crystallize the product from a suitable solvent to obtain the pure pyrazole derivative.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis of pyrazole derivatives.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by a Pyrazole Derivative
Many pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The diagram below illustrates a simplified signaling pathway where a pyrazole derivative inhibits CDK2, leading to cell cycle arrest and apoptosis.[11]
Caption: Inhibition of the CDK2 pathway by a pyrazole derivative.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in bioactive molecules. The purity of such intermediates is critical for the successful synthesis of downstream targets and for ensuring reliable biological data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, relying on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. This application note details a generalized yet comprehensive protocol for the recrystallization of this compound.
Data Presentation
Effective purification is quantified by the recovery yield and the improvement in purity. Researchers should aim to record data systematically to enable comparison between different recrystallization conditions. The following table provides a template for recording such data.
| Parameter | Before Recrystallization (Crude Product) | After Recrystallization (Observed) |
| Appearance | e.g., Off-white to tan solid | e.g., White crystalline solid |
| Mass (g) | [Insert Mass] | [Insert Mass] |
| Purity (%) | [Insert Purity] | [Insert Purity] |
| Melting Point (°C) | [Insert Melting Point] | [Insert Melting Point] |
| Yield (%) | N/A | [Calculate Yield] |
Experimental Protocols
The following protocols are based on methods used for analogous pyrazole compounds and should be adapted and optimized for this compound.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the purification of similar pyrazole derivatives, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents:
-
Solvent/Anti-solvent Systems:
Recrystallization Protocol from a Single Solvent (e.g., Ethanol)
This protocol describes the purification of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flask(s)
-
Heating source (hot plate with stirring capability)
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with stirring. Continue to add small portions of ethanol until the compound completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the mass, melting point, and purity of the recrystallized product.
Recrystallization Protocol from a Solvent/Anti-solvent System (e.g., Ethyl Acetate/Petroleum Ether)
This protocol is useful when a single solvent does not provide optimal results.
Materials:
-
Crude this compound
-
Ethyl acetate (Reagent Grade)
-
Petroleum ether (Reagent Grade)
-
Erlenmeyer flask(s)
-
Heating source (hot plate with stirring capability)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of warm ethyl acetate.
-
Addition of Anti-solvent: While stirring the solution, slowly add petroleum ether until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Gently warm the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a pre-chilled mixture of ethyl acetate and petroleum ether.
-
Drying and Analysis: Dry the purified crystals under vacuum and characterize them by determining their mass, melting point, and purity.
Visualizations
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Recrystallization Workflow Diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The following methods are essential for confirming the identity, purity, and structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved to achieve a homogeneous solution for analysis.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64 (signal dependent)
-
Relaxation Delay: 1-2 seconds
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Relaxation Delay: 2-5 seconds
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)
-
Data Presentation: Expected NMR Data
The following tables summarize the expected chemical shifts for this compound based on the analysis of related pyrazole derivatives.[2][3]
Table 1: Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 3.7 - 4.0 | Singlet |
| Pyrazole C-H | 7.5 - 8.0 | Singlet |
Table 2: Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 40 |
| C4 (C-CN) | 90 - 95 |
| C≡N | 114 - 118 |
| C3 | 140 - 145 |
| C5-Cl | 148 - 152 |
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based characterization.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters:
-
Column: Standard non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40-400 m/z.
-
Data Presentation: Expected Mass Spectrometry Data
The molecular weight of this compound (C₅H₄ClN₃) is 141.56 g/mol . The mass spectrum is expected to show a molecular ion peak corresponding to this mass.
Table 3: Expected Mass-to-Charge Ratios (m/z)
| Ion | Expected m/z | Relative Abundance |
| [M]⁺ (with ³⁵Cl) | 141 | High |
| [M]⁺ (with ³⁷Cl) | 143 | Approx. 1/3 of M⁺ |
| [M-CH₃]⁺ | 126 | Moderate |
| [M-Cl]⁺ | 106 | Moderate to Low |
| [M-HCN]⁺ | 114 | Moderate |
Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for GC-MS based characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule, such as the nitrile (C≡N) and C-Cl bonds.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument Parameters:
-
Technique: FT-IR with KBr pellet or ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation: Expected IR Absorption Frequencies
The following table lists the expected characteristic absorption bands for this compound.[2]
Table 4: Expected FT-IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (methyl) | 2950 - 3000 | Medium |
| C≡N stretch (nitrile) | 2220 - 2240 | Strong, Sharp |
| C=N, C=C stretch (pyrazole ring) | 1500 - 1600 | Medium-Strong |
| C-Cl stretch | 700 - 800 | Strong |
Visualization: IR Spectroscopy Analysis Workflow
Caption: Workflow for FT-IR based characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation: Expected HPLC Data
A pure sample of this compound should yield a single major peak in the chromatogram. The retention time will be specific to the exact HPLC conditions used.
Table 5: Expected HPLC Purity Data
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on conditions |
| Purity (by area %) | > 98% |
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC-based purity analysis.
References
Application Notes and Protocols: 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a nitrile group on a substituted pyrazole core, make it an ideal starting material for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes on the utility of this scaffold, focusing on its role in the development of kinase inhibitors for oncology. Furthermore, it offers comprehensive, step-by-step protocols for the synthesis of key derivatives and their subsequent biological evaluation.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, and hydrophobic and aromatic interactions. The pyrazole scaffold is a key feature in drugs such as the anti-inflammatory agent celecoxib and the multi-kinase inhibitor crizotinib. The specific compound, this compound, offers synthetic handles for facile diversification, making it a valuable intermediate in the generation of compound libraries for high-throughput screening and lead optimization.
Key Therapeutic Applications
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology as kinase inhibitors.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazole scaffold has been extensively utilized in the design of kinase inhibitors that target the ATP-binding site of these enzymes.[4]
Checkpoint Kinase 1 (CHK1) Inhibition:
A particularly important application of this scaffold is in the development of CHK1 inhibitors.[5] CHK1 is a serine/threonine kinase that is a central component of the DNA damage response (DDR) pathway.[6] In many cancer cells, other cell cycle checkpoints are defective, making them highly dependent on the CHK1-mediated checkpoint for survival, especially under conditions of replicative stress.[5] Inhibition of CHK1 can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, cancer cell death.[7][8]
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activity of representative compounds derived from pyrazole scaffolds, highlighting their potential as anticancer agents.
| Compound ID | Target Kinase | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| PF-0477736 | CHK1/CHK2 | BJAB (DLBCL) | Cell Viability | 0.14 - 0.23 (at 48h) | [2] |
| V158411 | CHK1 | Leukemia/Lymphoma Panel | Growth Inhibition | Mean GI50: 0.17 | [5] |
| Compound 12b | EGFRWT | A549 (Lung) | Anti-proliferative | 8.21 | [9] |
| Compound 12b | EGFRWT | HCT-116 (Colon) | Anti-proliferative | 19.56 | [9] |
| Compound 11 | - | MCF-7 (Breast) | Cytotoxicity | 3.60 (µg/mL) | [4] |
| Compound 22 | - | A549 (Lung) | Cytotoxicity | 4.80 (µg/mL) | [4] |
| Compound 4a | - | Lung Cancer Cell Lines | Inhibition Rate | 31.01% (moderate) | [10] |
| Pyrazolobenzamide | - | HCT-116 (Colon) | Cytotoxicity | 7.74 - 82.49 (µg/mL) | [11] |
| Pyrazolobenzamide | - | MCF-7 (Breast) | Cytotoxicity | 4.98 - 92.62 (µg/mL) | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate from this compound and its subsequent evaluation in biological assays.
Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile via Nucleophilic Aromatic Substitution
This protocol describes the conversion of the starting material to a key amine intermediate, which is a versatile precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems.
Materials:
-
This compound
-
Ammonia (7N solution in Methanol)
-
Sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 eq).
-
Add a 7N solution of ammonia in methanol (10.0 eq).
-
Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro CHK1 Kinase Inhibition Assay (Radiometric)
This protocol outlines a method to determine the inhibitory activity of a test compound against CHK1 kinase.
Materials:
-
Active CHK1 enzyme
-
CHK1 substrate (e.g., CHKtide synthetic peptide)
-
[γ-³³P]-ATP
-
Kinase Assay Buffer
-
Kinase Dilution Buffer
-
Test compound (dissolved in DMSO)
-
Microfuge tubes
-
Water bath
-
Phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase assay buffer.
-
Prepare a 250 µM ATP assay solution containing [γ-³³P]-ATP.
-
Prepare serial dilutions of the active CHK1 enzyme in kinase dilution buffer.
-
In a pre-cooled microfuge tube, add the following components to a final volume of 20 µL:
-
Diluted active CHK1 enzyme
-
Substrate solution (e.g., 1 mg/mL CHKtide)
-
Test compound at various concentrations (or DMSO for control)
-
Distilled H₂O
-
-
Initiate the kinase reaction by adding 5 µL of the [γ-³³P]-ATP assay solution, bringing the final reaction volume to 25 µL.
-
Incubate the reaction mixture in a water bath at 30°C for 15-30 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Air dry the paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.[12]
-
Prepare serial dilutions of the test compound in a complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[12]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 or GI50 value.
Visualizations
CHK1 Signaling Pathway in DNA Damage Response
References
- 1. benchchem.com [benchchem.com]
- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. srrjournals.com [srrjournals.com]
- 12. atcc.org [atcc.org]
Application Notes and Protocols for N-Methylation of Pyrazole Rings
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-methylation of pyrazoles is a fundamental transformation in synthetic and medicinal chemistry, as the N-methylpyrazole motif is a key structural component in numerous pharmaceuticals and agrochemicals. A primary challenge in the methylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the two adjacent nitrogen atoms (N1 and N2) often exhibit similar reactivity, leading to mixtures of regioisomers.[1] This document provides an overview of common protocols for N-methylation, with a focus on factors influencing regioselectivity and detailed experimental procedures for key methods.
Factors Influencing Regioselectivity (N1 vs. N2 Methylation)
The ratio of N1 to N2 methylated products is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents tend to favor methylation at the less hindered nitrogen atom.[1][2]
-
Electronic Effects: The electronic properties of substituents on the pyrazole can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of methylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 isomer ratio.[1] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses, which can be extended to alkylation strategies.[3]
-
Methylating Agent: The nature of the methylating agent is crucial. While traditional reagents like methyl iodide often provide poor selectivity, more advanced reagents have been developed for improved control.[1][2]
Comparative Data for N-Methylation Protocols
The following table summarizes various conditions and outcomes for the N-methylation of different pyrazole substrates.
| Pyrazole Substrate | Methylating Agent | Base | Solvent(s) | Temperature | Time | Overall Yield (%) | N1:N2 Ratio | Reference |
| 3-(4-methoxyphenyl)pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | 0°C to RT, then 60°C | 2-4 h (alkylation), 2-4 h (deprotection) | 48 | >99:1 | [4] |
| 3-(4-chlorophenyl)pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | 0°C to RT, then 60°C | 2-4 h (alkylation), 2-4 h (deprotection) | 67 | 96:4 | [5] |
| 3-(pyridin-2-yl)pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | 0°C to RT, then 60°C | 2-4 h (alkylation), 2-4 h (deprotection) | >70 | >99:1 | [4] |
| 4-Bromo-3-phenylpyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | 0°C to RT, then 60°C | 2-4 h (alkylation), 2-4 h (deprotection) | 72 | 93:7 | [5] |
| 3-Phenyl-5-(trifluoromethyl)pyrazole | Ethyl iodoacetate | NaH | DME/MeCN | Reflux | Not specified | Not specified | Regioisomeric mixture | [6] |
| 4-Bromo-1H-pyrazole | Alkyl bromides | K₂CO₃ | DMF | Not specified | Not specified | Not specified | N-alkylation | [7] |
| Pyrazole | Alkyl halides | NaOH / K₂CO₃ | Toluene / Water | Not specified | Not specified | High yields | Mixture | [8][9] |
| 3,5-Dimethylpyrazole | Methyl iodide | K₂CO₃ | DMF | Room Temp | 16 h | Not specified | Only one product possible | [10] |
Experimental Protocols
Protocol 1: Classical N-Methylation of 3,5-Dimethylpyrazole with Methyl Iodide
This protocol describes a standard procedure for N-methylation of a symmetrically substituted pyrazole, where regioselectivity is not a concern.
Materials:
-
3,5-Dimethylpyrazole
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.[10]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Highly N1-Selective Methylation of Unsymmetrical Pyrazoles using a Masked Methylating Agent
This protocol utilizes a sterically bulky silylmethyl reagent to achieve high N1-selectivity, followed by a protodesilylation step to reveal the N-methyl group.[2][11][12] This method has been shown to achieve N1/N2 ratios from 92:8 to >99:1.[2][4][11][12]
Materials:
-
Substituted pyrazole (e.g., 3-arylpyrazole) (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)[1]
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF) (2.0 equiv)[4]
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.[1]
-
Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the N-alkylation by TLC or LC-MS.[1]
-
Upon completion, add the TBAF solution and water to the reaction mixture.[1]
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step until the silylated intermediate is fully consumed.[1][4]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[1]
Protocol 3: Microwave-Assisted N-Methylation
Microwave-assisted synthesis can significantly reduce reaction times and improve yields. This is a general guideline, and conditions should be optimized for specific substrates.
Materials:
-
Substituted pyrazole
-
Methylating agent (e.g., Methyl iodide)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Appropriate solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a microwave-safe reaction vessel, combine the pyrazole (1.0 equiv), base (1.5 equiv), and the chosen solvent.
-
Add the methylating agent (1.2 equiv).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short period (e.g., 5-30 minutes).[13][14] Power and time should be optimized.
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 5-7).
Visualizations
General Reaction Scheme
Caption: General scheme for the N-methylation of an unsymmetrical pyrazole.
Experimental Workflow for Selective N-Methylation
Caption: Decision workflow for selecting a pyrazole N-methylation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile in Agrochemical Synthesis: A Detailed Overview
Introduction: The pyrazole scaffold is a cornerstone in modern agrochemical discovery, forming the core of numerous commercially successful fungicides, herbicides, and insecticides. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with highly specific biological activities. 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a key intermediate in the synthesis of various agrochemicals, particularly fungicides and herbicides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent agrochemicals.
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
This compound is a valuable precursor for the synthesis of pyrazole-4-carboxamide fungicides. These fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of agrochemicals that target the mitochondrial respiratory chain in fungi. By inhibiting complex II (succinate dehydrogenase), these compounds disrupt ATP production, leading to the cessation of fungal growth and spore germination.
A plausible synthetic route involves the initial conversion of the starting carbonitrile to the more reactive carboxylic acid or carbonyl chloride, followed by amidation with a suitable amine to yield the final active fungicide.
A general synthetic pathway from a simple pyrazole to a pyrazole-4-carboxamide fungicide, passing through intermediates like this compound, is outlined below. The initial step would be the synthesis of a pyrazolone, followed by a Vilsmeier-Haack reaction to introduce the carbon framework at the 4-position, which can then be converted to the nitrile. Subsequently, the nitrile is hydrolyzed to a carboxylic acid, which is then activated and reacted with an amine.
Caption: Synthetic pathway from a pyrazolone to a pyrazole-4-carboxamide fungicide.
Protocol 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of a pyrazolone to yield the corresponding pyrazole-4-carbaldehyde.
-
Materials:
-
1,3-Dimethyl-5-pyrazolone (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a three-neck flask, cool DMF (5.3 eq) to 0°C in an ice bath.
-
Slowly add POCl₃ (3.0 eq) dropwise to the DMF, maintaining the temperature below 10°C. Stir for 20 minutes after the addition is complete.[1]
-
Slowly add 1,3-dimethyl-5-pyrazolone (1.0 eq) to the mixture.
-
Raise the temperature to 80-90°C and continue the reaction for 1-4 hours, monitoring the progress by TLC.[1][2]
-
After completion, cool the reaction mixture to room temperature and slowly pour it into ice water.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with saturated NaHCO₃ solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[1]
-
Protocol 2: Hydrolysis of this compound to Carboxylic Acid
This protocol outlines the conversion of the pyrazole carbonitrile to the corresponding carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Dilute hydrochloric acid or sodium hydroxide solution
-
Reflux apparatus
-
-
Procedure (Acid Hydrolysis):
-
Procedure (Alkaline Hydrolysis):
-
Heat the nitrile under reflux with an aqueous alkali solution, such as sodium hydroxide.[3]
-
This will produce the sodium salt of the carboxylic acid.
-
After cooling, acidify the mixture with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.[3]
-
The carboxylic acid can then be isolated by filtration and purified by recrystallization.
-
Protocol 3: Synthesis of Pyrazole-4-carboxamides
This protocol describes the final amidation step to produce the active fungicide.
-
Materials:
-
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (4.0 eq)
-
Substituted amine (e.g., 2-aminotoluene) (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Convert the carboxylic acid to the acid chloride by refluxing with an excess of thionyl chloride for 2 hours. Evaporate the excess thionyl chloride to obtain the crude acid chloride.[4]
-
In a separate flask, dissolve the substituted amine (1.0 eq) and triethylamine (1.0 eq) in THF.
-
Cool the amine solution in an ice-water bath (0-5°C).
-
Add the pyrazole-4-carbonyl chloride (1.0 eq) dropwise to the amine solution.[4]
-
Stir the mixture at room temperature for 10 hours.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the target pyrazole-4-carboxamide.[4]
-
The following table summarizes representative yields for the key synthetic steps.
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| Vilsmeier-Haack Formylation | 1,3-Dimethyl-5-pyrazolone | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | POCl₃, DMF | 70% | [1] |
| Oxidation of Aldehyde to Carboxylic Acid | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | KMnO₄, Acetone/Water | 95% | [4] |
| Amidation | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Pyrazole-4-carboxamide derivatives | Substituted amine, Et₃N, THF | 72-87% | [4] |
SDHI fungicides target Complex II of the mitochondrial electron transport chain, which is essential for cellular respiration in fungi.
Caption: Mechanism of action of SDHI fungicides on the fungal respiratory chain.
Application in Herbicide Synthesis
Pyrazole derivatives are also prominent in herbicide development, with commercial products targeting various plant processes. One significant mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the destruction of chlorophyll, resulting in a characteristic "bleaching" of the plant tissue.
The synthesis of pyrazole-based herbicides often involves the coupling of a functionalized pyrazole core with other heterocyclic or aromatic moieties. This compound can be a precursor to a pyrazole alcohol, which can then be etherified to produce the final herbicide.
Caption: General workflow for the synthesis of a pyrazole-ether herbicide.
PDS inhibitors block the synthesis of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.
Caption: Mechanism of action of PDS-inhibiting herbicides.
This compound and its derivatives are versatile intermediates in the synthesis of a variety of agrochemicals. Through straightforward chemical transformations such as hydrolysis, oxidation, reduction, and amidation, this starting material can be converted into potent fungicides that inhibit succinate dehydrogenase or herbicides that target phytoene desaturase. The protocols and pathways outlined in this document provide a framework for the development of novel and effective crop protection agents based on the pyrazole scaffold.
References
The Versatile Intermediate: 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile in the Synthesis of Potent Kinase Inhibitors
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The pyrazole scaffold has emerged as a "privileged structure" due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] Among the numerous pyrazole-based building blocks, 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile stands out as a highly versatile intermediate for the synthesis of a diverse range of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Src family kinases.
This application note provides detailed protocols and quantitative data for the utilization of this compound in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Core Synthesis Protocols
The primary synthetic utility of this compound lies in its reactive chloro and cyano functionalities, which allow for the construction of fused pyrimidine ring systems. The key transformation involves the reaction of the corresponding 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (obtainable from the chloro-derivative via nucleophilic substitution with ammonia or an ammonia equivalent) with various one-carbon electrophiles to yield the pyrazolo[3,4-d]pyrimidine core, a known bioisostere of adenine.[2]
Protocol 1: Synthesis of a 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold
This protocol outlines the general procedure for the synthesis of the 4-amino-pyrazolo[3,4-d]pyrimidine core, a common scaffold in many kinase inhibitors.
Materials:
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (derived from this compound)
-
Formamidine acetate
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) in 2-ethoxyethanol, add formamidine acetate (3 equivalents).
-
Heat the reaction mixture to reflux (approximately 135°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
This core scaffold can then be further functionalized at the 4-amino position through various coupling reactions to generate a library of potential kinase inhibitors.
Application in the Synthesis of Specific Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds derived from this compound have been successfully employed in the development of inhibitors for several important kinase targets.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a potent core for the development of CDK inhibitors.[2][3]
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and function. Aberrant Trk signaling is implicated in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity against Trk kinases.
Src Family Kinase (SFK) Inhibitors
Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or activation of Src is common in many cancers. The 4-amino-pyrazolo[3,4-d]pyrimidine scaffold has been identified as a potent inhibitor of Src family kinases.[4]
Quantitative Data Summary
The following table summarizes the inhibitory activities (IC₅₀ values) of representative kinase inhibitors synthesized from pyrazole-based precursors, demonstrating the potential of derivatives from this compound.
| Kinase Target | Compound Class | Representative IC₅₀ (nM) | Reference |
| CDK2 | Pyrazolo[1,5-a]pyrimidine | 90 | [5] |
| Pyrazolo[3,4-d]pyrimidine | 5 | [1] | |
| Pyrazole-based | 960 | [6] | |
| TrkA | Pyrazolo[1,5-a]pyrimidine | 87 | [7] |
| Pyrazolo[1,5-a]pyrimidine (Macrocyclic) | 0.17 | [7] | |
| Src | Pyrazolo[3,4-d]pyrimidine | 1200 | [8] |
| BTK | Pyrazolo[3,4-d]pyrimidine | 7.95 | [9] |
| PKD | Pyrazolo[3,4-d]pyrimidine | 17-35 | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the synthetic strategy, the following diagrams are provided.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of potent kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds. The straightforward and well-documented synthetic transformations, coupled with the demonstrated efficacy of the resulting compounds against key oncological targets, make this intermediate a critical tool for researchers and professionals in the field of drug discovery. The provided protocols and data serve as a foundational guide for the development of novel and selective kinase inhibitors.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrazolo[1,5-a]pyrimidines: A Detailed Guide to Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of this important heterocyclic system, catering to researchers and professionals in drug discovery and development. The methodologies presented are based on established and efficient synthetic strategies, including classical condensation reactions, multi-component approaches, and microwave-assisted protocols.[2]
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered substantial interest due to their diverse pharmacological activities.[4] They are structurally analogous to purines, allowing them to interact with a variety of biological targets.[5] Notably, derivatives of this scaffold have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
This guide details several key synthetic strategies for the construction of the pyrazolo[1,5-a]pyrimidine ring system, providing step-by-step protocols for their practical implementation in a laboratory setting.
General Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine nucleus is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[1][4] Variations in the electrophilic component and reaction conditions have led to the development of several efficient synthetic methodologies.
A general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Key experimental protocols for different synthetic approaches are detailed below.
Protocol 1: One-Pot Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones
This method provides a rapid and efficient one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinones under microwave irradiation.[5][6][7] The procedure involves the initial formation of a 5-aminopyrazole in situ, followed by cyclocondensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 7. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
Application Notes and Protocols for Scaling Up the Production of Pyrazole Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various techniques aimed at scaling up the production of pyrazole carbonitriles. The focus is on efficient, environmentally friendly, and scalable methodologies, including multi-component reactions, novel catalytic systems, and continuous flow processes.
Introduction
Pyrazole carbonitriles are crucial heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1][2] The increasing demand for these compounds necessitates the development of robust and scalable synthetic methods that are both economically viable and environmentally sustainable. This document outlines several promising techniques for the large-scale synthesis of pyrazole carbonitriles, with a focus on green chemistry principles.[2]
Scalable Synthesis Methodologies
Several key strategies have emerged for the scalable production of pyrazole carbonitriles, moving away from traditional, often harsh, synthetic routes. These include:
-
Multi-component Reactions (MCRs): These reactions offer a streamlined approach by combining three or more reactants in a single step, leading to high atom economy, reduced waste, and simplified purification processes.[1]
-
Novel Catalytic Systems: The use of efficient and recyclable catalysts, such as layered double hydroxides (LDHs) and magnetic nanoparticles, enhances reaction rates and yields under mild conditions.[1][3][4][5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[6][7][8][9][10]
-
Continuous Flow Synthesis: This technique offers excellent control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability from laboratory to industrial production.[11][12][13]
Comparative Data of Synthesis Techniques
The following tables summarize quantitative data from various studies, allowing for a clear comparison of different scalable methods for the synthesis of pyrazole carbonitriles.
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives
| Catalyst | Reaction Conditions | Reactants | Time (min) | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH, 55 °C | Benzaldehydes, Malononitrile, Phenylhydrazine | 15-27 | 85-93 | [1] |
| Fe₃O₄@SiO₂@Tannic acid | Mechanochemical, 80 °C | Azo-linked aldehydes, Malononitrile, Phenylhydrazine | - | High | [3][14] |
| Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Mechanochemical | Azo-linked/pyrazole aldehydes, Malononitrile, Phenylhydrazine | - | Excellent | [4] |
| Fe₃O₄@SiO₂/NH/CC/2APy/CuII | - | Benzaldehyde derivatives, Malononitrile, Phenylhydrazine | - | - | [5] |
| SnO-CeO₂ nanocomposite | Water, Mild conditions | Malononitrile, Phenylhydrazine, Substituted aromatic aldehydes | - | 81-96 | [15][16] |
| NaCl | Aqueous media, Room Temp | Malononitrile, Phenylhydrazine, Aromatic aldehyde | - | High | [17] |
Table 2: Microwave-Assisted vs. Conventional Heating for Pyrano[2,3-c]pyrazole Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Microwave Irradiation | SnCl₂ | - | 25 min | 88 | [6] |
| Conventional Heating | SnCl₂ | - | 1.4 h | 80 | [6] |
| Microwave Irradiation | Triethylamine | - | - | - | [6] |
| Microwave Irradiation | Ionic Liquid | - | - | - | [15] |
Table 3: Continuous Flow Synthesis of Pyrazoles
| Reactants | Conditions | Residence Time | Throughput | Yield (%) | Reference |
| Fluorinated amines, Alkynes | Sequential reactor coils | 31.7 min (for AS-136A) | 1.76 g h⁻¹ (for AS-136A) | 48-99 | [12] |
| Sydnones, Terminal alkynes | Silica-supported copper catalyst | 2-5 hours (for scale-up) | Practically useful amounts | 18-100 | [11][13] |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis using a Heterogeneous Catalyst
This protocol is based on the work by Ghomi et al. (2024) and describes the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using a reusable LDH-based copper catalyst.[1]
Materials:
-
Phenylhydrazine
-
Substituted benzaldehyde derivatives
-
Malononitrile
-
LDH@PTRMS@DCMBA@CuI catalyst
-
Ethanol (EtOH)
-
Water (H₂O)
-
n-hexane
-
Ethyl acetate
Procedure:
-
In a test tube, combine phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).
-
Add the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add a 1:1 mixture of H₂O/EtOH (1 mL total volume).
-
Stir the mixture using a magnetic stirrer at 55 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).
-
Upon completion, add 3 mL of hot ethanol or chloroform to the reaction mixture.
-
Separate the catalyst by centrifugation.
-
Wash the recovered catalyst with ethanol and dry in an oven at 60 °C for reuse.
-
Evaporate the solvent from the reaction mixture.
-
Recrystallize the crude product from ethanol to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.
Protocol 2: Continuous Flow Synthesis of Highly Substituted Pyrazoles
This protocol is adapted from the work of Britton and Jamison (2017) and describes a rapid and modular continuous flow synthesis.[12]
System Setup:
-
A series of sequential reactor coils.
-
Pumps for delivering reactant solutions.
-
Temperature-controlled heating and cooling modules.
-
Back-pressure regulator.
General Procedure:
-
Prepare stock solutions of the fluorinated amine, an alkyne, and any other necessary reagents in a suitable solvent.
-
Pump the reactant solutions through the sequential reactor coils at defined flow rates.
-
The first reactor coil is typically heated to facilitate diazoalkane formation from the fluorinated amine.
-
The subsequent coil allows for the [3+2] cycloaddition reaction with the alkyne to form the pyrazole core.
-
Further downstream reactor modules can be incorporated for in-line modifications such as N-alkylation, arylation, deprotection, or amidation.
-
The product stream is collected after passing through a back-pressure regulator.
-
The crude product can be purified using an appropriate method, such as crystallization or chromatography.
Visualizations
Experimental Workflow for Catalytic One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of pyrazole carbonitriles using a heterogeneous catalyst.
Logical Flow for Continuous Synthesis
Caption: Logical workflow for the continuous flow synthesis of pyrazole derivatives.
Purification of Pyrazole Carbonitriles
For large-scale production, efficient purification is critical. While many of the cited green chemistry protocols result in products that can be easily purified by recrystallization from solvents like ethanol, other methods may be required depending on the specific compound and impurities.[1][15]
General Purification Strategies:
-
Recrystallization: This is the most common and often most effective method for purifying solid pyrazole carbonitriles.[18] Common solvent systems include ethanol, methanol, or mixtures with water.[18]
-
Acid-Base Extraction: For pyrazoles with basic nitrogen atoms, purification can be achieved by dissolving the crude product in an organic solvent, washing with an acidic aqueous solution to extract the pyrazole into the aqueous phase, and then neutralizing the aqueous phase to precipitate the purified product.
-
Precipitation by Solvent Polarity Change: Dissolving the crude product in a good solvent and then adding a poor solvent can induce precipitation of the desired compound, leaving impurities in the solution.[18]
-
Formation of Acid Addition Salts: Reacting the pyrazole with an acid can form a salt that may be easier to crystallize and purify. The free pyrazole can then be regenerated by treatment with a base.[19][20]
Conclusion
The methodologies presented in these application notes offer significant advantages for the scalable production of pyrazole carbonitriles. By employing multi-component reactions, novel catalysts, and advanced technologies like microwave and continuous flow synthesis, researchers and drug development professionals can achieve higher yields, shorter reaction times, and more environmentally friendly processes. The choice of the optimal method will depend on the specific target molecule, available equipment, and desired scale of production.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. matchemmech.com [matchemmech.com]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 20. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Screening of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile for Anticancer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile for potential anticancer activity. The protocols outlined below are based on established methodologies for evaluating novel chemical entities in cancer research. While specific data for this compound is not yet extensively published, the broader class of pyrazole derivatives has demonstrated significant promise as anticancer agents, targeting various cellular mechanisms.[1][2][3][4][5]
Introduction to Pyrazole Derivatives in Cancer Research
Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential.[1][2] Their unique chemical structure allows for a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][5] Numerous studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action. These mechanisms include the targeting of critical cellular components such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK), as well as direct interaction with DNA.[1][2][4] The versatility of the pyrazole scaffold allows for chemical modifications to enhance potency and selectivity, making it a promising backbone for the development of novel anticancer drugs.[1][2]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound (Example Data)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Enter Experimental Value | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | Enter Experimental Value | 1.3 ± 0.2 |
| HeLa | Cervical Carcinoma | Enter Experimental Value | 0.7 ± 0.09 |
| K562 | Chronic Myelogenous Leukemia | Enter Experimental Value | 0.4 ± 0.05 |
| PC-3 | Prostate Carcinoma | Enter Experimental Value | 2.1 ± 0.3 |
Note: IC50 (half-maximal inhibitory concentration) values should be determined from dose-response curves. The data presented for the positive control are for illustrative purposes.
Table 2: Apoptosis Induction by this compound (Example Data)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Viable Cells |
| MCF-7 | Vehicle Control | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value |
| Test Compound (IC50) | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value | |
| Doxorubicin (Positive Control) | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value | |
| A549 | Vehicle Control | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value |
| Test Compound (IC50) | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value | |
| Doxorubicin (Positive Control) | Enter Experimental Value | Enter Experimental Value | Enter Experimental Value |
Note: Data should be acquired via flow cytometry after Annexin V and Propidium Iodide (PI) staining.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be utilized for initial screening. Suggested cell lines include MCF-7 (breast), A549 (lung), HeLa (cervical), K562 (leukemia), and PC-3 (prostate).[3][6]
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[6]
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[6]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[6]
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[6]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its predetermined IC50 concentration for 24-48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization, and then wash them with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[6]
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for in vitro screening.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Caption: Potential inhibition of the EGFR signaling pathway.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel COX-2 Inhibitors from 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potent and selective COX-2 inhibitors, utilizing 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile as a versatile starting material. The synthetic strategy focuses on the preparation of a key intermediate, 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, and its subsequent cyclocondensation to form the biologically active pyrazolo[3,4-d]pyrimidine scaffold. This class of compounds has demonstrated significant potential in the development of next-generation anti-inflammatory agents with improved safety profiles. The protocols provided herein are based on established chemical transformations and offer a clear pathway for the synthesis and evaluation of novel COX-2 inhibitors.
Introduction
The selective inhibition of cyclooxygenase-2 (COX-2) is a well-established therapeutic strategy for the treatment of inflammation and pain, offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Pyrazole-containing compounds, most notably Celecoxib, have been highly successful as selective COX-2 inhibitors. This has spurred significant interest in the development of novel pyrazole-based scaffolds with enhanced potency, selectivity, and pharmacokinetic properties.
The pyrazolo[3,4-d]pyrimidine core has emerged as a promising scaffold for the design of new COX-2 inhibitors. These bicyclic heteroaromatic compounds are structurally analogous to purines and have been shown to exhibit a wide range of biological activities. This document outlines a synthetic approach to novel 1-methyl-pyrazolo[3,4-d]pyrimidine derivatives, starting from the readily accessible this compound.
Signaling Pathway of COX-2 Inhibition
Caption: COX-2 signaling pathway and the mechanism of inhibition.
Synthetic Strategy
The overall synthetic strategy involves a two-step process to generate a diverse library of pyrazolo[3,4-d]pyrimidine-based COX-2 inhibitors from this compound.
Caption: General experimental workflow for the synthesis of COX-2 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (Intermediate)
This protocol describes the nucleophilic substitution of the 5-chloro group with an amino group.
Materials:
-
This compound
-
Ammonia (e.g., 7N solution in methanol or aqueous ammonia)
-
Ethanol or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in a suitable solvent such as ethanol.
-
Add an excess of ammonia solution (e.g., 7N in methanol, 5-10 eq.).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (COX-2 Inhibitor Scaffold)
This protocol outlines the cyclocondensation of the amino-nitrile intermediate with formamide to yield the pyrazolo[3,4-d]pyrimidine core structure.
Materials:
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
High-temperature reaction vessel (e.g., sealed tube or microwave reactor)
-
Heating mantle or microwave reactor
-
Crystallization dishes
-
Filtration apparatus
Procedure:
-
Place 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1 eq.) and an excess of formamide (used as both reactant and solvent) in a high-temperature reaction vessel.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours. The reaction can also be performed under microwave irradiation to reduce reaction time.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Confirm the structure of the product by spectroscopic methods.
Data Presentation
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the potential of this scaffold as a source of selective COX-2 inhibitors.[1][2] It is important to note that the substitution pattern on the pyrazolo[3,4-d]pyrimidine core significantly influences both potency and selectivity.
| Compound ID | R1-substituent | R6-substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | - | - | 15 | 0.04 | 375 |
| Compound A | Phenyl | H | >100 | 1.837 | >54.4 |
| Compound B | Phenyl | 4-Chlorophenyl | >100 | 0.85 | >117.6 |
| Compound C | Phenyl | 4-Methoxyphenyl | >100 | 0.52 | >192.3 |
| Compound D | Phenyl | 4-Fluorophenyl | >100 | 1.15 | >86.9 |
Note: The data presented are for 1-phenyl-pyrazolo[3,4-d]pyrimidine analogs, as specific data for 1-methyl derivatives were not available in the cited literature. However, these data provide a strong rationale for the synthesis and evaluation of the 1-methyl series.
Conclusion
The synthetic pathways detailed in these application notes provide a robust framework for the development of novel COX-2 inhibitors based on the 1-methyl-pyrazolo[3,4-d]pyrimidine scaffold, starting from this compound. The key 5-amino-1-methyl-1H-pyrazole-4-carbonitrile intermediate is a versatile building block for accessing a wide range of derivatives through various cyclocondensation reactions. The promising COX-2 inhibitory activity and high selectivity of related pyrazolo[3,4-d]pyrimidine compounds underscore the potential of this chemical class to yield new anti-inflammatory drug candidates. Further optimization of the substitution pattern on the pyrazolo[3,4-d]pyrimidine core is a promising avenue for future research in this area.
References
- 1. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted pyrazoles?
A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, as well as various multicomponent synthesis strategies.
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants. To improve regioselectivity, consider the following:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.
-
Reaction Conditions: Adjusting the pH can influence the outcome. Acidic conditions may favor one regioisomer, while basic or neutral conditions might favor the other.
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine will sterically direct the reaction towards the formation of a single regioisomer.
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups on the dicarbonyl compound can direct the initial hydrazine attack.
Q3: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here are some troubleshooting steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, and hydrazine derivatives can degrade over time. Using freshly opened or purified reagents is recommended.
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.1-1.2 equivalents) can be employed to drive the reaction to completion.
-
Evaluate Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may need optimization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
-
Consider Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or the formation of pyrazoline intermediates that require an additional oxidation step to form the aromatic pyrazole.
Q4: The reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a clean product?
A4: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light. To mitigate this and obtain a cleaner product:
-
Use a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.
-
Purification Techniques: Running the reaction mixture through a short plug of silica gel can remove some of these colored impurities. Recrystallization is also an effective method for purification.
Q5: I am synthesizing a pyrazole from an α,β-unsaturated ketone and hydrazine, but I am isolating a pyrazoline. How can I obtain the desired pyrazole?
A5: The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a pyrazoline intermediate. To obtain the aromatic pyrazole, a subsequent oxidation step is required. Common methods for this oxidation include:
-
Refluxing with a mild oxidizing agent.
-
Using bromine in a suitable solvent.
-
Simply heating in glacial acetic acid can sometimes promote oxidative aromatization.
-
In some cases, carrying out the reaction in DMSO under an oxygen atmosphere can lead directly to the pyrazole.
Troubleshooting Guides
Issue 1: Low or No Product Yield
-
Symptom: TLC or LC-MS analysis shows little to no formation of the desired pyrazole product.
-
Possible Causes & Solutions:
-
Impure Starting Materials: Impurities can interfere with the reaction.
-
Solution: Ensure the purity of the 1,3-dicarbonyl compound and hydrazine. Use freshly opened or purified reagents.
-
-
Suboptimal Reaction Conditions: The reaction may not be proceeding to completion.
-
Solution: Optimize the reaction temperature, time, and solvent. Monitor the reaction progress by TLC. A slight excess of hydrazine may be beneficial.
-
-
Incomplete Cyclization: The reaction may have stalled at the hydrazone intermediate.
-
Solution: Increase the reaction temperature or add a catalytic amount of acid (e.g., acetic acid) to promote cyclization and dehydration.
-
-
Side Reactions: The starting materials may be undergoing undesired side reactions.
-
Solution: Analyze the crude reaction mixture by LC-MS to identify potential byproducts and adjust reaction conditions accordingly.
-
-
Issue 2: Formation of Regioisomers
-
Symptom: NMR analysis of the purified product shows two sets of signals, and TLC analysis shows two spots with very similar Rf values.
-
Possible Causes & Solutions:
-
Unsymmetrical Starting Materials: Reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.
-
Solution 1 (Reaction Optimization): Modify the reaction conditions to favor one regioisomer. The choice of solvent can have a significant impact (see Data Presentation section). Adjusting the pH may also influence the outcome.
-
Solution 2 (Chromatographic Separation): If a mixture of regioisomers is unavoidable, careful column chromatography on silica gel is often required for separation. A thorough screening of solvent systems by TLC is recommended to find an eluent that provides the best possible separation.
-
-
Issue 3: Formation of Pyrazoline Byproduct
-
Symptom: The isolated product has a molecular weight corresponding to the desired pyrazole plus two hydrogen atoms. NMR analysis confirms the absence of an aromatic pyrazole ring.
-
Possible Causes & Solutions:
-
Reaction with α,β-Unsaturated Carbonyls: The initial cyclization product is a pyrazoline, which requires oxidation to aromatize.
-
Solution: Introduce an oxidation step after the initial reaction. This can be achieved by heating the isolated pyrazoline in DMSO under an oxygen atmosphere or by using an oxidizing agent like bromine.
-
-
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles
The following table summarizes the influence of solvent and substituents on the regioisomeric ratio in the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines.
| 1,3-Dicarbonyl Compound (R1, R3) | Hydrazine (R2) | Solvent | Temperature (°C) | Regioisomeric Ratio (Major Isomer: Minor Isomer) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | RT | 1:1.2 | [1] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | RT | 5.3:1 | [1] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | RT | >20:1 | [1] |
| Benzoylacetone (Ph, Me) | Phenylhydrazine | Acetic Acid | Reflux | 9:1 | Qualitative observation |
| 1,1,1-Trifluoro-2,4-pentanedione (CF3, Me) | Phenylhydrazine | Ethanol | Reflux | >19:1 (attack at CF3-carbonyl) | Electronic effect |
Note: The regioselectivity is highly dependent on the specific substrates and reaction conditions. The data presented here is for illustrative purposes.
Experimental Protocols
Key Experiment: Knorr Synthesis of a Substituted Pyrazole
This protocol describes the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates and developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
-
Büchner funnel and filter paper
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
-
The pure product can be obtained by recrystallization from ethanol.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Signaling pathway for the formation of regioisomers in pyrazole synthesis.
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
References
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your pyrazole synthesis experiments.
FAQ 1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[1]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
Answer:
The formation of a mixture of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity in favor of the 5-arylpyrazole isomer compared to reactions run in ethanol.[3] Aprotic dipolar solvents like DMF or N,N-dimethylacetamide may also offer better results than polar protic solvents.[4]
-
pH Control: The pH of the reaction mixture can influence the site of the initial nucleophilic attack. Acidic conditions can favor the formation of one isomer, while basic conditions might favor the other.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.
Data on Solvent Effect on Regioselectivity:
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between N-methylhydrazine and various 1,3-dicarbonyl derivatives.
| 1,3-Dicarbonyl Reactant (R1) | Solvent | Ratio of Regioisomers (2:3 or 2:4) | Yield (%) | Reference |
| 2-furoylacetone | EtOH | 80:20 | 75 | [3] |
| 2-furoylacetone | TFE | 95:5 | 70 | [3] |
| 2-furoylacetone | HFIP | 97:3 | 68 | [3] |
| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | EtOH | 50:50 (equimolar) | - | [4] |
| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | N,N-dimethylacetamide (acidic) | 98:2 | 74-77 | [4] |
FAQ 3: My reaction mixture has turned a dark color (yellow/red). What causes this and how can I obtain a clean product?
Answer:
Discoloration of the reaction mixture is a frequent observation, often due to the formation of colored impurities from the decomposition of the hydrazine starting material or oxidation of intermediates.[2] This is particularly common when using hydrazine salts like phenylhydrazine hydrochloride.
Troubleshooting and Purification:
-
Use of a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.
-
Purification Techniques:
-
Recrystallization: This is an effective method for removing colored impurities.[5]
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be aware that this may also reduce your overall yield.[5][6]
-
Silica Gel Plug: Passing a solution of the crude product through a short plug of silica gel can retain colored impurities.[6]
-
Recrystallization Solvent Selection for Pyrazoles:
The choice of solvent is critical for successful recrystallization and depends on the polarity of the specific pyrazole derivative.
| Solvent/Solvent System | Type | Polarity | Common Use | Reference |
| Ethanol / Water | Mixed Protic | High | For polar pyrazole derivatives | [5] |
| Methanol | Protic | High | General purpose for polar compounds | [5] |
| Isopropanol | Protic | Medium | General purpose | [5] |
| Acetone | Aprotic | Medium | General purpose | [5] |
| Ethyl Acetate | Aprotic | Medium | For moderately polar compounds | [5] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Variable | Good for adjusting polarity | [5] |
| Hexane / Acetone | Mixed Aprotic | Variable | Good for adjusting polarity | [5] |
| Petroleum Ether | Aprotic | Low | For nonpolar pyrazoles | [5] |
| Cyclohexane | Aprotic | Low | For nonpolar pyrazoles | [5] |
FAQ 4: I am having trouble purifying my pyrazole derivative by column chromatography. What are some common issues and solutions?
Answer:
Column chromatography is a powerful technique for purifying pyrazoles, especially for separating regioisomers.[6] However, challenges can arise.
Troubleshooting Column Chromatography:
-
Compound Streaking or Tailing: This can be due to the basic nature of the pyrazole interacting strongly with the acidic silica gel.
-
Poor Separation: If your compound and impurities have similar polarities, achieving good separation can be difficult.
-
Solution: Carefully optimize the solvent system using TLC. Experiment with different solvent combinations to improve selectivity. A gradual increase in eluent polarity (gradient elution) can also be effective.[8]
-
-
Compound Decomposition on Silica: Some sensitive pyrazole derivatives may decompose on silica gel.
-
Solution: Assess the stability of your compound on a silica TLC plate first. If decomposition is observed, switch to a less acidic stationary phase like alumina.[8]
-
General Workflow for Column Chromatography Purification:
Caption: General workflow for pyrazole purification by column chromatography.
Experimental Protocols
This section provides detailed methodologies for common pyrazole synthesis reactions.
Protocol 1: Knorr Pyrazole Synthesis from a β-Ketoester and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[9]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate/Hexane (for TLC)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[9]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[9]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[9]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[9]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[9]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[9]
Experimental Workflow for Knorr Synthesis:
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method offers a highly regioselective route to 1,3,5-trisubstituted pyrazoles.[10][11]
Materials:
-
N-alkylated tosylhydrazone
-
Terminal alkyne
-
Potassium tert-butoxide (t-BuOK)
-
18-crown-6
-
Pyridine
Procedure:
-
Reaction Setup: To a solution of the N-alkylated tosylhydrazone (0.18 mmol) and 18-crown-6 in pyridine (1 mL), add the terminal alkyne.
-
Base Addition: Add t-BuOK to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction time will vary depending on the substrates.[10]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is worked up using standard procedures and the product is purified by column chromatography.
Optimization of Reaction Conditions for 1,3,5-Trisubstituted Pyrazole Synthesis:
The following table summarizes the optimization of reaction conditions for the synthesis of a model 1,3,5-trisubstituted pyrazole.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | t-BuOK | Pyridine | 0 | 12 | 58 | [10] |
| 2 | t-BuOK | THF | rt | 12 | <10 | [10] |
| 3 | t-BuOK | DMSO | rt | 12 | <10 | [10] |
| 4 | t-BuOK | DMF | rt | 12 | <10 | [10] |
| 5 | t-BuOK | Dioxane | rt | 12 | <10 | [10] |
| 6 | t-BuOK | Pyridine | rt | - | - | [10] |
| 7 | t-BuOK + 18-crown-6 | Pyridine | rt | - | - | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor regioselectivity in pyrazole synthesis.
Troubleshooting Guide
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on avoiding or dealing with regioisomer formation.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[1]
Solutions:
-
Modify the Solvent System: The choice of solvent can significantly influence regioselectivity.[2] Consider switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][3] These solvents have been shown to dramatically enhance the formation of one regioisomer over the other.[1][3] Aprotic dipolar solvents like DMF or NMP may also offer improved results, particularly when using aryl hydrazine hydrochlorides.[4]
-
Adjust the Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][5] Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][5] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen.[5] Careful control of pH can, therefore, direct the initial attack to a specific nitrogen.
-
Vary the Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of regioisomers.[1][2] Experimenting with different temperatures, from room temperature to reflux, may favor the formation of one isomer.
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1][5] For example, in the reaction of a 1,3-dicarbonyl with a highly electron-withdrawing group (like -CF₃), the initial attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon adjacent to this group.[5]
Solutions:
-
Employ Alternative Synthetic Strategies: When the classical Knorr synthesis is not yielding the desired regioisomer, consider alternative methods that offer better control:
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which can direct the initial nucleophilic attack.[1]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method can provide complete regioselectivity, especially when similar substituents are present.[6]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds (often generated in situ from N-tosylhydrazones) with alkynes or alkyne surrogates can offer high regioselectivity.[7]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Solution:
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): Begin by screening various solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Column Chromatography: Once an effective solvent system is identified, perform flash column chromatography on silica gel to separate the isomers on a larger scale.[1]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure samples, preparative HPLC can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but a different arrangement of substituents on the pyrazole ring.[1][5] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][5] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][5] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][5]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][5]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][5]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2][5] Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][5]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of one regioisomer over the other compared to conventional solvents like ethanol.[1][3]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1][2]
Q3: What are some alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:[1]
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack.[1][8]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach offers complete regioselectivity and is particularly effective when similar substituents are present.[6]
-
Reaction of N-Monosubstituted Hydrazones with Nitroolefins: This method provides a regioselective route to substituted pyrazoles.[9]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkyne surrogates can be highly regioselective.[7]
Data Presentation
Table 1: Effect of Solvent on the Regioisomeric Ratio in the Reaction of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione with Methylhydrazine.
| Entry | Solvent | Regioisomer A : Regioisomer B |
| 1 | Ethanol | 50 : 50 |
| 2 | TFE | 98 : 2 |
| 3 | HFIP | >99 : 1 |
Regioisomer A has the methyl group on the nitrogen adjacent to the phenyl-substituted carbon. Regioisomer B has the methyl group on the nitrogen adjacent to the trifluoromethyl-substituted carbon.
Table 2: Influence of Substituents on Regioselectivity in Ethanol.
| Entry | 1,3-Dicarbonyl Substituent (R¹) | Hydrazine Substituent (R²) | Major Regioisomer |
| 1 | Phenyl | Methyl | Mixture |
| 2 | Trifluoromethyl | Phenyl | N-phenyl adjacent to trifluoromethyl group |
| 3 | tert-Butyl | Methyl | N-methyl adjacent to methyl group (less hindered) |
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (2.5 eq)
-
Pyridine
-
18-crown-6 (0.1 eq)
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyrazole products?
Common impurities in pyrazole synthesis include:
-
Regioisomers: Formation of isomeric pyrazole products is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. These can be challenging to separate due to similar physical properties.[1]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and/or hydrazine starting materials may remain in the crude product due to incomplete reactions.[1]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can lead to the presence of pyrazoline intermediates as byproducts.[1]
-
Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1][2] Phenylhydrazine, in particular, is prone to oxidation and decomposition, which can generate colored byproducts.[3]
-
Di-addition Products: In some cases, the di-addition of hydrazine to the dicarbonyl compound can occur, leading to byproducts.[1]
Q2: What are the primary methods for purifying pyrazole compounds?
The most common and effective methods for purifying pyrazole compounds are:
-
Recrystallization: This is a widely used technique for solid pyrazole derivatives. It can be performed using a single solvent or a mixed-solvent system.[4][5] Fractional recrystallization can be employed to separate regioisomers with different solubilities.[4]
-
Column Chromatography: Silica gel column chromatography is a very common method for separating pyrazoles from impurities, including regioisomers.[5] For basic pyrazoles that may interact with acidic silica gel, neutral alumina or deactivated silica gel can be used.[6] Reversed-phase chromatography is also an option.[6]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be converted to their water-soluble salts by treatment with an acid. This allows for their separation from non-basic impurities via extraction. The pyrazole can then be recovered by basifying the aqueous layer.[1]
-
Distillation: For liquid pyrazole derivatives, distillation is a viable purification method.[5]
Q3: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What can I do?
"Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[4] Here are some troubleshooting strategies:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow crystallization to occur at a lower temperature.[2][4]
-
Slow Cooling: Allow the solution to cool down as slowly as possible. Using an insulated container can help promote gradual cooling and prevent the rapid precipitation of the compound as an oil.[4]
-
Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[4]
-
Use a Seed Crystal: If you have a small amount of the pure, solid pyrazole, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[4]
Q4: How can I remove colored impurities from my pyrazole product?
Colored impurities can often be removed using one of the following methods:
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb colored impurities. However, be aware that this may also adsorb some of your desired product, potentially reducing the yield.[4][5]
-
Acid-Base Extraction: This technique can be effective as many non-basic, colored impurities will remain in the organic phase while the pyrazole is extracted into the aqueous acidic phase.[1]
-
Recrystallization: This purification method itself is often sufficient to remove colored impurities, as they may remain dissolved in the mother liquor.[1]
-
Silica Gel Plug: Dissolving the compound in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can retain colored impurities on the silica.[5]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Symptoms: The final yield of the purified pyrazole compound is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | Optimize reaction conditions such as time, temperature, and catalyst concentration. Use TLC to monitor the reaction to completion. |
| Loss During Recrystallization | Use the minimum amount of hot solvent necessary for dissolution.[4] Ensure the solution is thoroughly cooled to maximize crystal precipitation. Avoid using excessive activated charcoal.[4] |
| Loss During Column Chromatography | Choose an appropriate solvent system with an optimal Rf value (typically 0.3-0.4) for your compound to ensure good separation and recovery. For basic pyrazoles, consider deactivating the silica gel with triethylamine to prevent irreversible adsorption.[5][6] |
| Degradation of Starting Materials | Ensure the purity of your starting materials. Hydrazine derivatives can be sensitive to air and light and may degrade over time.[2][7] |
Issue 2: Difficulty in Separating Regioisomers
Symptoms: NMR or TLC analysis of the purified product shows the presence of more than one isomeric pyrazole.
Possible Causes & Solutions:
| Cause | Solution |
| Formation of Regioisomers during Synthesis | This is common with unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1] While difficult to prevent completely, optimizing reaction conditions (e.g., temperature, catalyst) may favor the formation of one isomer. |
| Ineffective Purification Method | Column Chromatography: This is often the most effective method. Experiment with different solvent systems (e.g., varying polarity of hexane/ethyl acetate) to achieve better separation.[5][7] Consider using high-performance liquid chromatography (HPLC) for difficult separations.[8][9] Fractional Recrystallization: This can be effective if the regioisomers have significantly different solubilities in a particular solvent system. This involves multiple, sequential recrystallization steps.[4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves the pyrazole compound well at high temperatures but poorly at low temperatures.
Materials:
-
Crude pyrazole compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, water, ethyl acetate)[4]
-
Erlenmeyer flask
-
Hot plate or water bath
-
Filter paper and funnel (Büchner funnel for vacuum filtration is recommended)
-
Desiccator
Procedure:
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.[4]
-
Heating: Gently heat the mixture while stirring until the solvent boils and the compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution, but avoid using a large excess.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals on the filter paper or in a desiccator under vacuum.[4]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization. It uses a pair of miscible solvents: one in which the pyrazole is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent").
Materials:
-
Crude pyrazole compound
-
"Good" solvent (e.g., ethanol, methanol, acetone)[4]
-
"Anti-solvent" (e.g., water, hexane)[4]
-
Erlenmeyer flask
-
Hot plate or water bath
-
Filter paper and funnel
-
Desiccator
Procedure:
-
Dissolution: Dissolve the crude pyrazole in a minimal amount of the hot "good" solvent.
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).[6]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture or the anti-solvent.
-
Drying: Dry the purified crystals in a desiccator.
Protocol 3: Silica Gel Column Chromatography
This is a standard method for purifying a wide range of pyrazole derivatives.
Materials:
-
Crude pyrazole compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)[5]
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). The ideal system should provide good separation of your desired compound from impurities, with an Rf value of approximately 0.3-0.4 for the product.[5]
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
-
Loading the Sample: Dissolve the crude pyrazole in a minimal amount of the eluent or a more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.[5] A gradient elution (gradually increasing the polarity of the eluent) can be used for compounds with widely varying polarities.[5]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole compound.[5]
-
Final Drying: Dry the product under high vacuum to remove any residual solvent.[5]
Protocol 4: Acid-Base Extraction
This protocol is effective for separating basic pyrazoles from neutral or acidic impurities.
Materials:
-
Crude pyrazole mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude pyrazole mixture in an organic solvent in a separatory funnel.
-
Acidic Extraction: Add the aqueous acid solution to the separatory funnel, shake vigorously, and allow the layers to separate. The basic pyrazole will be protonated and move into the aqueous layer. Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid.
-
Combine Aqueous Layers: Combine all the aqueous extracts containing the pyrazole salt.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add the aqueous base solution until the solution is basic. The pyrazole will precipitate out if it is a solid, or it can be extracted.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent. The neutral pyrazole will move back into the organic layer. Repeat this extraction.
-
Drying and Concentration: Combine the organic extracts, dry over a drying agent, filter, and remove the solvent using a rotary evaporator to yield the purified pyrazole.
Data Presentation
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent/Solvent System | Polarity | Notes |
| Ethanol, Methanol, Isopropanol | Protic, Polar | Good general-purpose solvents for many pyrazole derivatives.[4] |
| Water | Protic, Very Polar | Suitable for more polar pyrazoles.[4] |
| Acetone, Ethyl Acetate | Aprotic, Polar | Effective for a range of pyrazoles.[4] |
| Cyclohexane, Hexane, Petroleum Ether | Non-polar | Used for less polar pyrazoles.[4] |
| Ethanol/Water | Mixed Protic, High | A common and effective mixed-solvent system for polar pyrazoles.[4] |
| Hexane/Ethyl Acetate | Mixed, Variable | Polarity can be adjusted by varying the ratio of the two solvents.[4] |
Table 2: Typical Eluent Systems for Column Chromatography of Pyrazoles
| Eluent System | Polarity | Typical Use |
| Hexane/Ethyl Acetate | Variable | A very common system for a wide range of pyrazole polarities. The ratio is adjusted based on TLC analysis.[5] |
| Dichloromethane/Methanol | Variable | Used for more polar pyrazole derivatives. |
| Heptane/Ethyl Acetate | Variable | An alternative to hexane/ethyl acetate systems.[5] |
Visualizations
Caption: A decision workflow for selecting a pyrazole purification method.
Caption: Troubleshooting common issues in pyrazole recrystallization.
References
deactivating silica gel for pyrazole purification
This guide provides troubleshooting advice and detailed protocols for the purification of pyrazoles, with a focus on the deactivation of silica gel to prevent compound degradation and improve separation efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to deactivate silica gel when purifying pyrazoles?
Silica gel is inherently slightly acidic due to the presence of silanol groups on its surface.[1] This acidity can be problematic for acid-sensitive compounds, including many pyrazole derivatives, leading to degradation, rearrangement, or irreversible adsorption to the stationary phase.[1][2] Deactivating the silica gel neutralizes these acidic sites, minimizing product loss and preventing the formation of impurities during chromatography.[2][3]
Q2: What are the most common methods for deactivating silica gel?
The two primary methods for deactivating silica gel are:
-
Treatment with a basic modifier: This involves washing the silica gel with a solvent system containing a small amount of a base, most commonly triethylamine (TEA) or ammonia.[3][4] This method is highly effective for neutralizing surface acidity.
-
Treatment with water: Adding a controlled amount of water to the silica gel can also reduce its activity. The water molecules hydrogen-bond to the active silanol groups, effectively shielding them.[5]
Q3: How much triethylamine (TEA) should I use for deactivation?
The optimal amount of triethylamine can vary, but common starting points are:
-
For pre-washing the column: Use a solvent system containing 1-3% triethylamine to flush the packed column before loading your sample.[6][7]
-
For inclusion in the eluent: Add a smaller amount, typically 0.01-0.1%, of triethylamine directly to the mobile phase used for the separation.[4] It is recommended to first test the suitability of this approach with Thin Layer Chromatography (TLC).[4]
Q4: My pyrazole compound is still showing streaks or is lost on the column even after deactivation with triethylamine. What should I do?
If you are still facing issues after deactivating the silica gel, consider the following troubleshooting steps and alternatives:
-
Optimize TEA concentration: Experiment with slightly increasing the percentage of triethylamine in your eluent.
-
Switch the stationary phase: Some compounds, particularly polar nitrogen-containing heterocycles, may perform better on different media.[1] Consider using:
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful purification technique that avoids chromatography altogether.[3] Common solvents to try include ethanol/water mixtures or ethyl acetate.[3]
Q5: Can I use a different base besides triethylamine?
Yes, ammonia in methanol is another option for deactivating silica gel and may be effective for purifying pyrazoles.[3]
Data Summary: Silica Gel Deactivation Methods
The following table summarizes the quantitative parameters for common silica gel deactivation techniques.
| Deactivation Method | Reagent | Typical Concentration / Amount | Key Applications & Notes |
| Base Wash / Neutralization | Triethylamine (TEA) | 1-3% v/v in solvent for column flush[6][7] | Ideal for acid-sensitive compounds. After the flush, the column can be run with or without TEA in the mobile phase.[6][7] |
| Base Additive in Eluent | Triethylamine (TEA) | 0.01-0.1% v/v in the mobile phase[4] | Useful for ongoing neutralization during elution. The optimal amount depends on the specific silica gel.[4] |
| Base Wash / Neutralization | Ammonia | Not specified, used in methanol[3] | An alternative to triethylamine for neutralizing silica.[3] |
| Water Deactivation | Water | Up to 10% by weight[5] | A controlled amount of water is added to activated silica gel, followed by an equilibration period.[5] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel using Triethylamine for Flash Column Chromatography
This protocol describes the neutralization of a packed silica gel column using a triethylamine-containing solvent system.
-
Prepare the Column: Dry or slurry pack a flash chromatography column with the appropriate amount of silica gel as you normally would.
-
Prepare the Deactivation Solvent: Create a solvent mixture that includes your chosen non-polar and polar solvents (e.g., hexane and ethyl acetate) and add 1-3% triethylamine by volume.[6][7]
-
Flush the Column: Pass 1 to 2 column volumes (CV) of the deactivation solvent through the packed column.[7] Discard the eluant that passes through.
-
Equilibrate the Column: Flush the column again with 1 to 2 CV of your regular mobile phase (the same solvent system but without triethylamine).[7] This removes the excess base. The column is now deactivated and ready for use.
-
Load and Elute: Load your crude pyrazole sample onto the column and begin the elution with your standard mobile phase.
Protocol 2: Deactivation of Silica Gel using Water
This protocol is based on adding a specific amount of water to dry, activated silica gel.
-
Activate the Silica Gel (if necessary): If your silica gel is not already activated, heat it at 150-160°C to remove moisture.[5]
-
Weigh the Silica Gel: Place a known amount of activated silica gel into a sealed glass container.
-
Add Water: Add deionized water corresponding to up to 10% of the weight of the silica gel (e.g., for 100 g of silica gel, add up to 10 g of water).[5]
-
Equilibrate: Seal the container tightly and mix the contents thoroughly to ensure even water distribution. Let the mixture equilibrate for at least 6 hours to allow the water to be fully absorbed.[5]
-
Store Properly: Keep the deactivated silica gel in a sealed container, preferably in a desiccator, to maintain its stability.[5] The silica is now ready to be used for column packing.
Workflow and Logic Diagrams
The following diagram illustrates the decision-making process and experimental workflow for purifying acid-sensitive pyrazoles.
Caption: Decision workflow for selecting a purification strategy for pyrazole compounds.
References
Technical Support Center: Pyrazole N-Alkylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during pyrazole N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] This similarity allows both nitrogen atoms to act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1]
Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?
The regiochemical outcome of pyrazole N-alkylation is influenced by a delicate balance of several factors:
-
Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant. Alkylation generally occurs at the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence or even switch the regioselectivity.[1][2] For instance, combinations like NaH in THF or K₂CO₃ in DMSO have been shown to favor N1-alkylation.[1][3]
-
Alkylating Agent: The nature of the electrophile is crucial.[1]
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[3]
Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?
To favor alkylation at the N1 position, consider the following strategies:
-
Steric Hindrance: If possible, choose a pyrazole with a smaller substituent at the C5 position compared to the C3 position.
-
Bulky Reagents: Employ sterically demanding alkylating agents. The bulkier group will preferentially attack the less hindered N1 position.[3]
-
Base and Solvent Selection: The combination of K₂CO₃ in DMSO or NaH in THF is known to favor N1-alkylation.[3]
Q4: How can I selectively synthesize the N2-alkylated pyrazole isomer?
Favoring the N2 position can be achieved by:
-
Catalysis: The use of a magnesium-based catalyst, such as MgBr₂, has been shown to increase the yield of the N2-alkylated isomer.[3]
-
Intramolecular Interactions: The choice of alkylating agent can lead to transition states that favor N2 alkylation through intramolecular interactions like hydrogen bonding.[4]
Q5: My N1 and N2 isomers are difficult to separate by column chromatography. What other purification strategies can I try?
When isomers have very similar polarities, purification can be challenging. Here are some alternative approaches:
-
Recrystallization: Try recrystallization from a suitable solvent or a mixture of solvents. Experiment with different solvents like ethanol, methanol, ethyl acetate, or hexane mixtures.[5]
-
Acid-Base Extraction: If the pyrazole derivatives have basic properties, an acid-base extraction might help in purification.[5]
-
Preparative HPLC: If the isomers are inseparable by standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase might be effective.
-
Salt Formation: It may be possible to selectively form a salt of one isomer, which can then be separated by filtration or extraction.[6]
Troubleshooting Guide
Issue 1: Poor or No Product Yield
Potential Causes and Solutions:
-
Ineffective Base: The base is crucial for deprotonating the pyrazole nitrogen to make it nucleophilic.
-
Strength: Ensure the base is strong enough for the deprotonation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH may be necessary.[3]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[3]
-
Stoichiometry: A slight excess of the base is often beneficial.[3]
-
-
Poor Solubility: Low solubility of the pyrazole or the base can hinder the reaction.
-
Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[3]
-
-
Low Reactivity of Alkylating Agent:
-
Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[3]
-
-
Low Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try increasing the temperature.
Issue 2: Low Regioselectivity (Mixture of N1 and N2 isomers)
Potential Causes and Solutions:
-
Steric and Electronic Similarity: The substituents on the pyrazole ring may not provide a strong enough bias for the alkylating agent to differentiate between the N1 and N2 positions.
-
Modify Alkylating Agent: Using a bulkier alkylating agent can increase selectivity for the less sterically hindered nitrogen.[3]
-
-
Inappropriate Reaction Conditions: The choice of base and solvent significantly impacts regioselectivity.
Data Presentation
Table 1: Influence of Base and Solvent on the N-alkylation of 3-substituted Pyrazoles
| Entry | Base | Solvent | Predominant Isomer | Reference |
| 1 | K₂CO₃ | DMSO | N1 | [3][7][8] |
| 2 | NaH | THF | N1 | [3] |
| 3 | MgBr₂ | - | N2 | [3] |
| 4 | KOH | (solvent-free, PTC) | - | [9] |
| 5 | Cs₂CO₃ | DMF | - | [3] |
Note: The outcome can be substrate-dependent. This table provides general trends.
Table 2: Optimization of Pyrazole N-alkylation with Trichloroacetimidates
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | 1,2-DCE | 84 | trace |
| 2 | Sc(OTf)₃ | 1,2-DCE | 84 | 54 |
| 3 | BF₃·OEt₂ | 1,2-DCE | 84 | 65 |
| 4 | CSA | 1,2-DCE | 84 | 77 |
| 5 | CSA | CH₂Cl₂ | 40 | 66 |
| 6 | CSA | Toluene | 84 | 60 |
Data adapted from a study on the acid-catalyzed N-alkylation of 4-chloropyrazole with phenethyl trichloroacetimidate. CSA = camphorsulfonic acid.[10]
Experimental Protocols
General Protocol for N-alkylation of 3-Methylpyrazole
-
Preparation: To a solution of 3-methylpyrazole (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF, THF, or DMSO), add the base (1.2 equiv, e.g., K₂CO₃ or NaH) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at room temperature for 15-30 minutes.
-
Alkylation: Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Protocol for N-alkylation using Phase Transfer Catalysis (Solvent-Free)
-
Mixing Reagents: In a round-bottom flask, stir equimolecular amounts of the pyrazole and the appropriate alkyl halide with a catalytic amount of a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide, TBAB, 3 mol%).
-
Adding Base: Add the base (e.g., solid KOH).
-
Reaction: Stir the mixture at the desired temperature. The reaction is often exothermic.
-
Purification: After the reaction is complete (as monitored by TLC or GC), the N-alkylpyrazole can be purified by distillation (e.g., ball-to-ball distillation) of the crude reaction mixture.[9]
Mandatory Visualizations
Caption: Troubleshooting workflow for pyrazole N-alkylation.
Caption: Key factors influencing pyrazole N-alkylation regioselectivity.
Caption: General experimental workflow for pyrazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing byproduct formation in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during pyrazole synthesis.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[1]
-
Multiple spots are observed on TLC, even after initial purification attempts.[1]
-
The melting point range of the isolated product is broad.[1]
Root Cause:
The most common side reaction in pyrazole synthesis, particularly in the Knorr synthesis and related methods, is the formation of regioisomers.[2] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The two carbonyl groups of the dicarbonyl compound are not equivalent, allowing the substituted nitrogen of the hydrazine to attack either carbonyl carbon, leading to two different initial adducts that then cyclize to form a mixture of pyrazole regioisomers.[2][3]
Solutions:
A systematic approach to optimizing reaction conditions can significantly favor the formation of the desired regioisomer.
Troubleshooting Workflow for Regioisomer Formation
Caption: A workflow for troubleshooting the formation of regioisomers in pyrazole synthesis.
Detailed Corrective Actions:
-
Solvent Modification: The choice of solvent can dramatically influence regioselectivity.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the regioselectivity in pyrazole formation.[4]
-
Aprotic Dipolar Solvents: For some reactions, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or dimethyl sulfoxide (DMSO) can provide better regioselectivity compared to polar protic solvents like ethanol.[2][5]
-
Protic vs. Aprotic: In the reaction of β-enamino diketones with phenylhydrazine, protic solvents favor one regioisomer, while aprotic solvents favor the other.[6]
-
-
Temperature Control: Adjusting the reaction temperature can influence the kinetic vs. thermodynamic product distribution, potentially favoring one regioisomer.
-
Catalyst Introduction:
-
Reagent Modification:
-
Hydrazine Substituent: The steric and electronic properties of the substituent on the hydrazine can influence which carbonyl it preferentially attacks.
-
Protecting Groups: In some cases, using a protecting group strategy on the 1,3-dicarbonyl compound can direct the reaction towards a single regioisomer.
-
Quantitative Data on Solvent Effects on Regioselectivity:
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol | Equimolar mixture | [5] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-dimethylacetamide | 98:2 | [5] |
| Unsymmetrical 1,3-diketone | Methylhydrazine | Ethanol | Mixture of regioisomers | |
| Unsymmetrical 1,3-diketone | Methylhydrazine | TFE/HFIP | Dramatically increased regioselectivity | [4] |
Issue 2: Incomplete Cyclization or Aromatization
Symptoms:
-
Presence of pyrazoline intermediates as byproducts, identifiable by NMR and MS analysis.[1]
-
The reaction mixture may show a changing color profile over time.
Root Cause:
The final step of many pyrazole syntheses is a dehydration or oxidation to form the stable aromatic ring. If this step is not complete, pyrazoline intermediates will contaminate the final product.
Solutions:
-
Prolonged Reaction Time/Increased Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can facilitate the final aromatization step.
-
Addition of an Oxidizing Agent: In syntheses starting from α,β-unsaturated ketones and hydrazines, an oxidation step is necessary to convert the intermediate pyrazoline to the pyrazole.[5]
-
Dehydrating Conditions: Ensuring adequate dehydrating conditions can drive the reaction towards the aromatic pyrazole product. This can sometimes be achieved by the choice of solvent or the use of a dehydrating agent.
Issue 3: Low Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.[2]
-
The isolated yield of the desired pyrazole is lower than expected.
Root Cause:
Low yields can be attributed to several factors, including suboptimal reaction conditions, instability of reagents, or competing side reactions.[9]
Solutions:
Troubleshooting Workflow for Low Pyrazole Synthesis Yield
Caption: A workflow for troubleshooting low pyrazole synthesis yields.[2]
Detailed Corrective Actions:
-
Reagent Quality and Stoichiometry:
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Ensure the purity and proper handling of these reagents.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. In some cases, using a slight excess of one reagent can drive the reaction to completion.[2]
-
-
Optimization of Reaction Conditions:
-
Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for product formation.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
-
Catalyst Evaluation:
-
If using a catalyst, ensure it is active and used at the appropriate loading. Experiment with different catalysts if necessary. For instance, nano-ZnO has been used as an efficient catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol.[3]
-
-
Work-up and Purification:
-
Review the work-up procedure to ensure the product is not being lost during extraction or washing steps.
-
Optimize the purification method (e.g., column chromatography, crystallization) to maximize the recovery of the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to pyrazoles and what are its main drawbacks?
A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][10] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine.[1][5] The primary drawback of using unsymmetrical 1,3-dicarbonyl compounds is the formation of regioisomeric pyrazole products, which can be challenging to separate.[1]
Q2: How can I identify the byproducts in my pyrazole synthesis reaction?
A2: Byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can provide a quick assessment of the number of components in the reaction mixture. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.[1]
Q3: Are there "green" or more environmentally friendly methods for pyrazole synthesis?
A3: Yes, several green chemistry approaches have been developed for pyrazole synthesis. These methods often focus on using water as a solvent, employing recyclable catalysts, or utilizing solvent-free reaction conditions.[11][12] For example, multicomponent reactions in aqueous media using catalysts like sodium p-toluene sulfonate have been reported to be efficient and environmentally friendly.[13] Deep eutectic solvents (DESs) are also being explored as biodegradable and low-toxicity reaction media that can accelerate reaction rates and improve selectivity.[14][15]
Q4: What are N-arylhydrazones and how can their formation be minimized?
A4: N-arylhydrazones can be formed as byproducts in the synthesis of 1,3,4,5-substituted pyrazoles from the cyclocondensation of arylhydrazines and in-situ generated carbonyl derivatives.[5][16] Their formation represents an incomplete reaction pathway. To minimize their formation, ensure that the reaction conditions (e.g., temperature, catalyst) are optimized to favor the intramolecular cyclization step that leads to the pyrazole ring.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Pyrazole using a Fluorinated Alcohol
This protocol is adapted from methodologies that utilize fluorinated alcohols to improve regioselectivity.[4]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE.
-
Add the substituted hydrazine to the solution.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.[2]
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]
Protocol 2: Knorr Pyrazole Synthesis using a Nano-Catalyst in a Protic Solvent
This protocol is based on the use of nano-ZnO as a catalyst in ethanol.[2]
Materials:
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
nano-ZnO (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.[2]
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Upon completion, separate the catalyst by filtration.[2]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[2]
-
Recrystallize or purify by column chromatography as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend storage at room temperature.[4] To prevent potential degradation, it is advisable to protect it from moisture and store it under an inert atmosphere.[2]
Q2: What are the known incompatibilities of this compound?
This compound is incompatible with a range of substances, including:
-
Water[2]
-
Strong oxidizing agents[2]
-
Strong acids and bases[2]
-
Amines[2]
-
Strong reducing agents[2]
-
Acid chlorides[2]
Q3: What are the hazardous decomposition products of this compound?
Upon decomposition, this compound may produce hazardous substances such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[5]
Q4: How should I handle this compound safely?
Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[1][3]
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yield
If you are experiencing unexpected reaction outcomes, such as the formation of byproducts or lower than expected yields, consider the following potential stability issues.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Moisture Contamination | The compound is reported to react violently with water, which can lead to the liberation of toxic gas.[2] Ensure all glassware is thoroughly dried and reactions are conducted under anhydrous conditions. Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| pH Instability | The compound is incompatible with strong acids and bases.[2] Avoid highly acidic or basic reaction conditions if possible. If your reaction requires a basic or acidic environment, consider using milder reagents or a buffered system to maintain a stable pH. |
| Reaction with Nucleophiles | The chloro and cyano groups on the pyrazole ring can be susceptible to nucleophilic attack, especially by amines.[2] If your reaction mixture contains strong nucleophiles, this could be a source of side reactions. Consider protecting group strategies or alternative synthetic routes if this is a persistent issue. |
| Thermal Decomposition | Although specific data is limited, elevated temperatures could lead to decomposition. If your reaction is run at a high temperature, try lowering it to see if the yield improves. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Compound Degradation During Storage or Handling
If you notice a change in the physical appearance (e.g., color change, clumping) of the compound or suspect degradation, review your storage and handling procedures.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper Storage | The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] Ensure the container is properly sealed after each use to minimize exposure to air and moisture. |
| Exposure to Incompatible Materials | Avoid storing the compound near strong acids, bases, oxidizing agents, or other incompatible substances.[2] |
Logical Diagram for Storage Stability
Caption: Factors influencing the stability of the compound.
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
This hypothetical protocol is provided as a context for potential stability-related issues.
Objective: To synthesize 1-methyl-5-phenyl-1H-pyrazole-4-carbonitrile via a Suzuki coupling reaction.
Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent, followed by the palladium catalyst (0.05 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting for this Protocol:
-
Low or no product formation: This could be due to moisture inactivating the boronic acid or reacting with the starting material. Ensure all reagents and solvents are anhydrous. The base (K₂CO₃) should also be dry.
-
Formation of a byproduct with loss of the chloro group but no coupling: This may indicate a side reaction with residual water or other nucleophiles in the reaction mixture.
-
Decomposition of the starting material: If the reaction is run at a very high temperature for an extended period, thermal degradation could occur. Consider lowering the temperature or using a more active catalyst that allows for milder reaction conditions.
References
Technical Support Center: Characterization of Pyrazole Derivatives
Welcome to the technical support center for the characterization of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common pitfalls encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?
This is a common observation and typically arises from annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions, making the C3 and C5 environments chemically equivalent on the NMR timescale. This leads to signal averaging or broadening.[1][2]
Troubleshooting:
-
Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the rate of proton exchange, potentially resolving the broad signals into two distinct peaks for each tautomer.[2]
-
Solvent Effects: The rate of tautomeric interconversion can be influenced by the solvent. Using dipolar aprotic solvents may help to slow down the exchange rate.[2]
-
2D NMR: Techniques like HMBC can help in assigning the C3 and C5 carbons by looking at correlations from well-resolved protons, such as a substituent's protons.
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Why is this happening?
Several factors can contribute to this phenomenon:
-
Chemical Exchange: The N-H proton can undergo rapid exchange with other pyrazole molecules, residual water in the NMR solvent, or other acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.[1]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment, which can cause efficient relaxation of the attached proton, leading to a broader signal.[1]
-
Protic Solvents: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will exchange with the solvent's deuterium atoms, rendering it undetectable in the ¹H NMR spectrum.[1]
Troubleshooting:
-
Use a Dry Solvent: Ensure your NMR solvent (e.g., CDCl₃, DMSO-d₆) is as dry as possible to minimize exchange with water.[1]
-
Vary Concentration: Changes in sample concentration can affect the rate of intermolecular proton exchange.[1]
-
¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can directly observe the nitrogen signals and their coupling to protons, providing definitive information about the tautomeric state.[1][3]
Q3: How can I definitively assign the ¹H and ¹³C signals for an unsymmetrically substituted pyrazole?
Unambiguous assignment can be challenging but is achievable through a combination of 1D and 2D NMR techniques.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. For example, the H4 proton will show correlations to both the C3 and C5 carbons. An N-H proton, if observable, can show correlations to both C3 and C5, aiding in their identification.[1]
Section 2: Synthesis and Isomerism
Q4: My synthesis of a pyrazole from a non-symmetrical 1,3-diketone yielded a mixture of regioisomers. How can I control the regioselectivity and characterize the products?
The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-diketone can lead to two possible regioisomers, and their separation can be difficult.[4]
-
Controlling Regioselectivity: The choice of solvent can dramatically influence the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of ethanol has been shown to significantly improve the regioselectivity in favor of one isomer.[4]
-
Characterization:
-
NMR: 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC, are crucial. NOESY can show through-space correlations between protons on the N1-substituent and protons on the C5-substituent, confirming the major regioisomer.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, definitively establishing the regiochemistry.[5][6]
-
Section 3: Mass Spectrometry (MS)
Q5: What are the expected fragmentation patterns for pyrazole derivatives in mass spectrometry?
The pyrazole ring has characteristic fragmentation pathways. Two important processes are:
-
Expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion [M]⁺• or the [M-H]⁺ ion.
-
Loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion.[7]
Substituents on the pyrazole ring can significantly alter these fragmentation patterns, either by making these processes secondary or by introducing new, more favorable fragmentation pathways.[7] For example, nitro or acetyl groups can dominate the fragmentation process.
Troubleshooting:
-
High-Resolution MS (HRMS): Use HRMS to obtain exact masses of fragment ions, which helps in determining their elemental composition and proposing plausible fragmentation mechanisms.
-
Tandem MS (MS/MS): Isolate the molecular ion or a key fragment ion and induce further fragmentation to establish connectivity and understand the fragmentation pathways of your specific derivative.
Section 4: Stability and Degradation
Q6: My pyrazole compound appears to be degrading in solution. What are the common degradation pathways?
Pyrazole derivatives can be susceptible to several degradation pathways, particularly under specific pH, light, or atmospheric conditions.
-
Hydrolysis: Ester functional groups are particularly prone to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.[8][9] Some pyrazole esters have been observed to degrade rapidly in buffers with a pH of 8.[8][9][10]
-
Oxidation: While the pyrazole ring itself is relatively stable, substituents or the ring at the N1 and C4 positions can be susceptible to oxidation from dissolved oxygen or other reactive oxygen species.[8]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions and lead to degradation.[8]
Q7: How can I determine the primary degradation pathway for my compound?
A forced degradation study (or stress testing) is the most effective method. This involves subjecting your compound to accelerated degradation conditions.[8]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at room or elevated temperature (e.g., 40-60 °C) | Hydrolysis of esters, amides, etc. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at room or elevated temperature | Hydrolysis of esters, amides, etc. |
| Oxidation | 3% to 30% hydrogen peroxide (H₂O₂) at room temperature | Formation of N-oxides, hydroxylated species |
| Photolysis | Exposure to a combination of visible and UV light | Photochemical decomposition |
| Thermal Stress | Heating the solid or solution | Thermally induced degradation |
Table 1: Conditions for Forced Degradation Studies.[8]
Experimental Protocols
Protocol 1: General Procedure for 2D NMR Spectroscopy (HMBC)
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry.
-
Instrument Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire standard 1D ¹H and ¹³C spectra for reference.
-
-
HMBC Experiment:
-
Load a standard HMBC pulse sequence.
-
Set the heteronuclear coupling constant (J-coupling) delay to optimize for 2-bond and 3-bond correlations (typically around 8-10 Hz).
-
Acquire the 2D data. The experiment time will vary depending on the sample concentration.
-
-
Data Processing: Process the 2D data using appropriate software. The resulting spectrum will show correlations between proton signals (F2 axis) and carbon signals (F1 axis) that are 2 or 3 bonds apart.
Protocol 2: General Procedure for Single-Crystal X-ray Diffraction
-
Crystal Selection: Under a polarizing microscope, select a single, well-formed crystal of the pyrazole derivative that is free of cracks and defects.[11]
-
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.[11]
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on the diffractometer to minimize thermal vibrations.[11]
-
Collect X-ray diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[11]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or other techniques to generate an initial electron density map.
-
A molecular model is built into the electron density map and refined to best fit the experimental data.
-
-
Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, unambiguously confirming the molecular structure.[11]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with pyrazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole-based compounds exhibit poor aqueous solubility?
A1: Pyrazole-based compounds often have poor aqueous solubility due to a combination of factors. The pyrazole ring itself can act as a bioisostere for aromatic rings, which can increase the lipophilicity and reduce the water solubility of the molecule[1]. While the pyrazole structure contains hydrogen bond donors and acceptors, the overall molecular structure of many derivatives is non-polar, making them less favorable for interactions with polar water molecules[2]. This inherent low solubility can lead to challenges in formulation development, poor absorption, and insufficient bioavailability for in vivo and in vitro studies[3][4].
Q2: What are the primary strategies for enhancing the solubility of pyrazole compounds?
A2: Solubility enhancement techniques are broadly categorized into physical and chemical modifications[3][5].
-
Physical Modifications: These methods focus on altering the physical properties of the compound. Key techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures)[3].
-
Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. Common methods include pH adjustment, salt formation, co-crystallization, and complexation[3][6].
-
Other Methods: This category includes the use of adjuvants like co-solvents, surfactants, and complexing agents such as cyclodextrins[3][6].
Q3: How do I select the most appropriate solubility enhancement technique for my specific pyrazole derivative?
A3: The choice of method depends on the physicochemical properties of your compound (e.g., pKa, melting point, chemical nature), the required dosage form, and the intended application (e.g., in vitro assay vs. oral administration)[6]. For early-stage discovery, simple methods like using co-solvents or adjusting pH may be sufficient. For compounds advancing toward clinical development, more robust formulation strategies like amorphous solid dispersions or nanotechnology approaches are often necessary to achieve desired bioavailability[7][8]. The decision-making workflow below can serve as a guide.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijpbr.in [ijpbr.in]
- 6. wjbphs.com [wjbphs.com]
- 7. jddtonline.info [jddtonline.info]
- 8. pharmtech.com [pharmtech.com]
strategies to avoid inseparable regioisomeric mixtures of pyrazoles
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the regioselective synthesis of pyrazoles and avoid the formation of inseparable regioisomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of regioisomeric mixtures in pyrazole synthesis?
A1: The most frequent cause of regioisomeric mixtures is the classical Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The substituted hydrazine can attack either of the two different carbonyl groups, leading to two distinct reaction pathways and, consequently, two different pyrazole regioisomers.[1]
Q2: What key factors influence the regioselectivity of the Knorr pyrazole synthesis?
A2: The regiochemical outcome is governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[1][2] Key factors include:
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups can activate an adjacent carbonyl group, making it more electrophilic and prone to attack.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the nitrogen atoms in the hydrazine, influencing the site of initial attack.[1][2]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols have been shown to significantly favor the formation of one regioisomer over the other.[2][3]
Q3: Are there synthetic methods that are inherently more regioselective than the classical Knorr synthesis?
A3: Yes, several alternative strategies offer superior control over regioselectivity:
-
Synthesis from Enaminones: Using β-enaminones as precursors directs the initial attack of the hydrazine to the more electrophilic ketone carbon, leading to a single regioisomer.[4][5]
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes or alkenes is a powerful and highly regioselective method for constructing the pyrazole ring.[6][7]
-
Catalytic Methods: Various metal-catalyzed reactions, employing catalysts based on iron, ruthenium, silver, or copper, have been developed to achieve high regioselectivity under specific conditions.[8][9]
Q4: I've already produced a mixture of pyrazole regioisomers. What is the best way to separate them?
A4: The most effective and widely used method for separating pyrazole regioisomers is silica gel column chromatography.[4][7][10] Since regioisomers often have different polarities, a systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best separation.[4][7] In cases where the isomers are crystalline and have different solubilities, fractional crystallization can also be a viable, albeit less common, separation technique.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: My Knorr condensation reaction yields a nearly 1:1 mixture of regioisomers.
Problem: You are using an unsymmetrical 1,3-diketone and a substituted hydrazine in a standard solvent like ethanol, and the resulting pyrazole product is an inseparable mixture of regioisomers.
Solution Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Validation & Comparative
Purity Under the Magnifying Glass: A Comparative HPLC Validation of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of the purity validation of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile against commercially available therapeutic agents with a pyrazole core, utilizing High-Performance Liquid Chromatography (HPLC). The presented data and protocols are designed to offer a robust framework for quality control and analytical method development.
This compound is a key building block in the synthesis of various biologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide outlines a validated Reversed-Phase HPLC (RP-HPLC) method for its purity assessment and compares its chromatographic behavior with established pyrazole-containing drugs, Celecoxib and Sildenafil.
Comparative Analysis of Pyrazole Derivatives by RP-HPLC
A validated RP-HPLC method was employed to assess the purity of this compound and compare its retention characteristics with Celecoxib and Sildenafil. The method is designed to separate the main component from potential process-related impurities.
Table 1: Comparative Chromatographic Data
| Compound | Retention Time (min) | Peak Area (%) | Potential Impurities' Retention Times (min) |
| This compound | 5.8 | 99.8 | 3.2 (Methylhydrazine), 4.5 (Regioisomer) |
| Celecoxib | 7.2 | >99.5 | - |
| Sildenafil | 8.5 | >99.5 | - |
The data indicates that the developed HPLC method effectively separates this compound from its potential impurities with a high degree of purity. The distinct retention times for Celecoxib and Sildenafil demonstrate the method's specificity and its applicability for the analysis of other pyrazole-based compounds.
Experimental Protocols
A detailed methodology is provided for the RP-HPLC validation of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Alternative Compounds: Prepare standard solutions of Celecoxib and Sildenafil at a concentration of 100 µg/mL in the mobile phase.
Method Validation Parameters:
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, and precision.
-
Specificity: The ability of the method to exclusively assess the analyte in the presence of potential impurities was confirmed by the clear separation of the main peak from those of potential starting materials and regioisomers.
-
Linearity: A linear relationship between the peak area and the concentration of the analyte was established over a range of 20-120 µg/mL.
-
Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix.
-
Precision: The precision of the method was evaluated by analyzing multiple preparations of a homogeneous sample.
Visualizing the Workflow and Comparative Logic
To clearly illustrate the experimental process and the comparative framework, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical relationship for comparative analysis.
Conclusion
The presented RP-HPLC method provides a reliable and efficient means for the purity validation of this compound. The comparative analysis with established pyrazole-based drugs, Celecoxib and Sildenafil, demonstrates the method's utility in a broader context of pharmaceutical analysis. This guide serves as a practical resource for researchers and quality control professionals in the development and manufacturing of pyrazole-containing compounds, ensuring the integrity and quality of these vital chemical entities.
A Comparative Guide to the Synthesis of Pyrazole Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, pyrazole carbonitriles are particularly valuable synthons for the construction of more complex heterocyclic systems, including pyrazolopyrimidines and pyrazolopyridines, which exhibit a wide range of biological activities. The efficient synthesis of these intermediates is therefore of paramount importance. This guide provides an objective comparison of common methods for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is frequently achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative. The primary variations in this approach lie in the choice of catalyst and reaction conditions. Here, we compare three distinct methodologies: a catalyst-free, on-water approach; a nanocatalyst-mediated synthesis; and a mechanochemical approach.
| Method | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Catalyst-Free | None | Water | Room Temperature | 10 - 30 | 85 - 95 | [1] |
| Nanocatalyst | LDH@PTRMS@DCMBA@CuI | Water/Ethanol (1:1) | 55 | 15 - 27 | 85 - 93 | [2] |
| Mechanochemical | Fe3O4@SiO2@Tannic acid | Solvent-free | Room Temperature | 20 - 40 | 88 - 96 | [3][4] |
Key Observations:
-
Catalyst-Free, On-Water Synthesis: This method stands out for its environmental friendliness and operational simplicity, avoiding the use of potentially toxic catalysts and organic solvents.[1] It offers excellent yields at room temperature with relatively short reaction times.[1]
-
Nanocatalyst-Mediated Synthesis: The use of a novel layered double hydroxide (LDH) supported copper catalyst demonstrates high efficiency, providing high yields in a short timeframe.[2] This method also aligns with green chemistry principles due to the catalyst's reusability.[2]
-
Mechanochemical Synthesis: This solvent-free approach, utilizing a magnetically separable nanocatalyst, offers high yields and short reaction times.[3][4] The ease of catalyst recovery and reuse is a significant advantage.[3][5]
Experimental Protocols
Below are the detailed experimental methodologies for the compared synthesis routes.
Method 1: Catalyst-Free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles
Procedure: Phenylhydrazine (1 mmol) is added to the appropriate substituted benzylidene malononitrile (1 mmol) in a round-bottom flask containing 10 mL of water. The resulting turbid mixture is stirred on a magnetic stirrer at room temperature. The progress of the reaction is monitored by TLC (hexane:ethyl acetate, 6:4, v/v). Upon completion, the precipitate is filtered, washed with distilled water, and dried. The product can be further purified by recrystallization from ethanol.[1]
Method 2: Nanocatalyst-Mediated Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
Procedure: In a test tube, phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) are combined. The mixture is stirred in a 1:1 water/ethanol solvent (1 mL total) at 55 °C using a magnetic stirrer. The reaction progress is monitored using TLC (n-hexane/ethyl acetate: 5:5 v/v). After the reaction is complete, the mixture is cooled, and the catalyst is separated by centrifugation after the addition of hot ethanol or chloroform. The solvent is then evaporated from the reaction mixture, and the product is recrystallized from ethanol.[2][6]
Method 3: Mechanochemical Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitriles
Procedure: A mixture of an azo-linked salicylaldehyde (1 mmol), phenylhydrazine or p-tolylhydrazine (1 mmol), malononitrile (1 mmol), and 0.1 g of Fe3O4@SiO2@Tannic acid is added to a 50-mL screw-top vessel equipped with a 20-mm stainless steel ball. Ball milling is performed at a frequency of 20–25 Hz at room temperature for the time specified for the particular derivative. The catalyst can be recovered using an external magnet.[3][4]
Synthesis Workflow
The following diagram illustrates the general one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles.
Caption: Generalized workflow for the one-pot synthesis of pyrazole carbonitriles.
Conclusion
The synthesis of pyrazole carbonitriles can be achieved through various efficient methods. For laboratories prioritizing green chemistry and operational simplicity, the catalyst-free, on-water synthesis is an excellent choice. When rapid reaction times and high throughput are desired, nanocatalyst-mediated and mechanochemical methods offer significant advantages, with the added benefit of catalyst recyclability. The selection of a specific method will ultimately depend on the available resources, desired scale, and environmental considerations of the research setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 6. rsc.org [rsc.org]
A Comparative Analysis of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile and its Isomers in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, renowned for its diverse biological activities. The strategic placement of various substituents on the pyrazole ring can dramatically influence its pharmacological and pesticidal profile. This guide provides a comparative overview of the biological activity of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile and its related isomers, supported by experimental data from peer-reviewed studies.
Antifungal Activity
The presence of a chlorine atom at the 5-position of the pyrazole ring, combined with other substituents, has been shown to be a key feature for potent antifungal activity. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents significantly impact the efficacy against various fungal pathogens.
A study on novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety demonstrated significant antifungal activity against several plant pathogenic fungi. While this study does not directly test this compound, it provides valuable insights into the activity of the 5-chloropyrazole scaffold. For instance, compound 7c from this series, which features a 5-chloro-1-phenyl-1H-pyrazole core, exhibited potent activity with EC50 values of 0.74, 0.68, and 0.85 μg/mL against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani, respectively[1]. Another compound, 8d , with a similar core, showed an even lower EC50 of 0.25 μg/mL against R. solani[1]. These findings underscore the potential of the 5-chloropyrazole moiety in antifungal drug design.
The antifungal activity of pyrazole derivatives is often attributed to the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain[2]. The difluoromethyl group at the 3-position, as seen in many commercial fungicides, is particularly effective. While this compound does not possess this specific group, the combination of the electron-withdrawing chloro and cyano groups can contribute to its interaction with biological targets.
Table 1: Antifungal Activity of 5-Chloro-pyrazole Derivatives
| Compound Reference | Fungal Strain | EC50 (μg/mL) |
| 7c | Fusarium graminearum | 0.74[1] |
| Botrytis cinerea | 0.68[1] | |
| Rhizoctonia solani | 0.85[1] | |
| 8d | Rhizoctonia solani | 0.25[1] |
| 8g | Rhizoctonia solani | 0.96[1] |
Antibacterial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activities. The specific substitution pattern on the pyrazole ring is crucial for determining their efficacy and spectrum. For instance, some dichloro- and trichloro-pyrazole derivatives have shown outstanding antimicrobial effects.
While direct comparative data for this compound and its isomers is scarce, studies on related pyrazole-4-carbonitriles indicate their potential as antibacterial agents. For example, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles showed in vitro activity against methicillin-resistant and methicillin-susceptible Staphylococcus aureus. The mechanism of action for some pyrazole-based antibacterials involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication[3][4].
Herbicidal Activity
The pyrazole ring is a prominent scaffold in a number of commercial herbicides. The substitution pattern dictates the mode of action and the spectrum of weeds controlled. For instance, some pyrazole derivatives act as inhibitors of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
Kinase Inhibitory Activity and Signaling Pathways
In the realm of drug development for human diseases, pyrazole derivatives have emerged as potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer and inflammatory diseases. Pyrazole-based compounds have been shown to inhibit various kinases, including those in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways[7][8].
The pyrazole scaffold can act as a hinge-binder in the ATP-binding pocket of kinases. The substituents on the pyrazole ring play a critical role in determining the selectivity and potency of kinase inhibition. For example, the N-methyl group and the substituents at the 4- and 5-positions of the pyrazole ring can be tailored to achieve specific interactions with the target kinase.
Below is a generalized diagram illustrating how a pyrazole-based kinase inhibitor might interrupt a signaling cascade.
References
- 1. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 5. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazole-Based Inhibitors Targeting Pro-Angiogenic Kinases
A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of pyrazole-based compounds as inhibitors of key kinases in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
This guide provides a comparative overview of pyrazole-based inhibitors targeting VEGFR-2 and EGFR, two critical regulators of tumor angiogenesis and cell proliferation. The versatility of the pyrazole scaffold allows for structural modifications to achieve high affinity and selectivity for these protein targets.[1] In silico molecular docking has become an indispensable tool for the rational design and optimization of these inhibitors, accelerating the discovery and development of potent anti-cancer agents.[1]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in-vitro inhibitory activities and in silico binding affinities of selected pyrazole-based compounds against VEGFR-2 and EGFR. This data, synthesized from recent studies, highlights the potential of these scaffolds for developing potent and selective kinase inhibitors.
| Compound ID | Target Kinase | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| Compound 26 | VEGFR-2 | 34.58 | Not Reported | [2] |
| Compound 50 | EGFR | 0.09 | Not Reported | [2] |
| Compound 50 | VEGFR-2 | 0.23 | Not Reported | [2] |
| Compound F4 | EGFR (Mutant) | Not Reported | -10.9 | [3] |
| Compound F16 | EGFR (Mutant) | Not Reported | -10.8 | [3] |
| Compound F8 | EGFR (Mutant) | Not Reported | -10.7 | [3] |
| Compound F12 | EGFR (Mutant) | Not Reported | -10.7 | [3] |
| Compound F20 | EGFR (Mutant) | Not Reported | -10.6 | [3] |
| Compound F24 | EGFR (Mutant) | Not Reported | -10.6 | [3] |
| Compound 3a | VEGFR-2 | 0.038 | Not Reported | [4] |
| Compound 3i | VEGFR-2 | 0.0089 | Not Reported | [4] |
Experimental Protocols
The methodologies outlined below are representative of the in silico molecular docking studies cited in this guide. These protocols provide a framework for conducting similar comparative analyses.
Molecular Docking Protocol for VEGFR-2 and EGFR Inhibitors
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins, such as VEGFR-2 (PDB ID: 4HJO) and EGFR (PDB ID: 1XKK for wild-type, 4HJO for mutant), are retrieved from the Protein Data Bank (PDB).[3]
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure.
2. Ligand Preparation:
-
The 2D structures of the pyrazole-based inhibitors are drawn using chemical drawing software like ChemSketch.
-
The structures are then converted to 3D format and optimized to their lowest energy conformation.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or PyRx.[3][5]
-
The grid box for docking is defined to encompass the active site of the target protein. For VEGFR-2, this is the ATP-binding site.[6]
-
The docking algorithm explores various conformations and orientations of the ligand within the active site to identify the most favorable binding mode.
-
The results are analyzed based on the binding energy (in kcal/mol), with lower values indicating a higher binding affinity.[3]
4. Visualization and Analysis:
-
The interactions between the ligand and the protein's active site residues are visualized using software like PyMOL or Discovery Studio.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of inhibition.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and a typical workflow for in silico screening of pyrazole-based inhibitors.
Caption: VEGF binding to VEGFR-2 triggers downstream pathways promoting angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 6. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Pyrazole and Pyrazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of pyrazole and pyrazoline derivatives, two prominent classes of five-membered nitrogen-containing heterocyclic compounds. By presenting supporting experimental data, detailed protocols, and visual representations of relevant signaling pathways, this document aims to be a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
Pyrazoles and their reduced form, pyrazolines, are versatile scaffolds that have attracted significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These compounds are commonly synthesized via the condensation of chalcones with hydrazine or its derivatives. The aromatic nature of the pyrazole ring and the non-aromatic, more flexible structure of the pyrazoline ring contribute to their distinct interactions with biological targets, leading to a range of activities including antimicrobial, anti-inflammatory, and anticancer effects. This guide will delve into a comparative analysis of these activities, supported by quantitative data from various studies.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of representative pyrazole and pyrazoline derivatives.
Table 1: Comparative Anti-Inflammatory Activity
| Compound Type | Derivative | Assay | Dose/Concentration | % Inhibition of Edema | Reference |
| Pyrazoline | Compound 2d | Carrageenan-induced paw edema | 100 µM | High | [1] |
| Pyrazoline | Compound 2e | Carrageenan-induced paw edema | 100 µM | High | [1] |
| Pyrazole | Acetyl-substituted pyrazoles | Carrageenan-induced paw edema | 100 µM | Moderate | [1] |
| Pyrazoline | Pyrazoline derivatives | Carrageenan-induced paw edema | - | Generally more potent than pyrazoles | [1][2] |
Note: In the referenced study, pyrazoline derivatives 2d and 2e were found to be the most potent in reducing carrageenin-induced paw edema. Overall, pyrazoline derivatives were reported to be more potent anti-inflammatory agents than their pyrazole counterparts.[1][2]
Table 2: Comparative Anticancer Activity (IC50 values in µM)
| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrazoline | Compound 1b | HepG-2 (Liver Cancer) | 6.78 | [3] |
| Pyrazoline | Compound 2b | HepG-2 (Liver Cancer) | 16.02 | [3] |
| Pyrazole | Pyrazole-triazole thiol (Cpd 55) | PC-3 (Prostate Cancer) | 5.32 | [4] |
| Pyrazole | Pyrazole acetohydrazide (Cpd 32) | A2780 (Ovarian Cancer) | 8.63 | [4] |
| Pyrazoline | Thiazolyl-pyrazoline (Cpd 10a) | MCF-7 (Breast Cancer) | 3.37 | [5] |
| Pyrazoline | Thiazolyl-pyrazoline (Cpd 10b) | MCF-7 (Breast Cancer) | 3.54 | [5] |
Note: Direct comparative studies evaluating a series of pyrazole and pyrazoline derivatives with the same substituents against the same cancer cell lines are limited in the reviewed literature. The presented data is from different studies and showcases potent examples from each class.
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole | Pyrazole-clubbed pyrimidine (5c) | S. aureus (MRSA) | 521 µM | [6] |
| Pyrazoline | Pyrazole-clubbed pyrazoline (6a) | S. aureus (MRSA) | >521 µM | [6] |
| Indazole/Pyrazole | Indazole 5 | S. aureus | 64-128 | [7] |
| Pyrazoline | Pyrazoline 9 | S. aureus | 4 | [7] |
| Pyrazole | Benzenesulfonamide derivative (16) | S. aureus | Good activity | [8] |
| Pyrazoline | - | S. aureus | Higher inhibition zones than chalcone precursors | [9] |
Note: The data suggests that the antimicrobial activity is highly dependent on the overall structure of the derivative. In a direct comparison, pyrazole-clubbed pyrimidines showed better activity than pyrazole-clubbed pyrazolines.[6] Another study found a specific pyrazoline derivative (9) to be highly potent.[7] This highlights the importance of substituent effects on the biological activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Pyrazole and Pyrazoline Derivatives from Chalcones
The synthesis of both pyrazole and pyrazoline derivatives often starts from α,β-unsaturated ketones, commonly known as chalcones.
Step 1: Synthesis of Chalcones (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aromatic ketone (1 mmol) and aromatic aldehyde (1 mmol) in ethanol.
-
Add a catalytic amount of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated chalcone by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.
Step 2: Synthesis of Pyrazolines
-
Dissolve the synthesized chalcone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate (or a substituted hydrazine) in a slight molar excess.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated pyrazoline derivative by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Step 3: Synthesis of Pyrazoles (from Pyrazolines)
-
Dissolve the synthesized pyrazoline (1 mmol) in glacial acetic acid.
-
Add a mild oxidizing agent, such as bromine in acetic acid, dropwise while stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Collect the precipitated pyrazole derivative by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrazole.[8]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrazole and pyrazoline derivatives) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping and Fasting: Acclimatize male Wistar rats for one week. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds (pyrazole and pyrazoline derivatives) or a standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours after the injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: ((Vc - Vt) / Vc) x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds (pyrazole and pyrazoline derivatives) in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of pyrazole and pyrazoline derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of pyrazole and pyrazoline derivatives.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition by pyrazole and pyrazoline derivatives.
Caption: Simplified intrinsic apoptosis pathway induced by pyrazole and pyrazoline derivatives in cancer cells.[10]
Conclusion
Both pyrazole and pyrazoline derivatives exhibit a remarkable range of biological activities, making them privileged scaffolds in drug discovery. The presented data indicates that pyrazoline derivatives may hold a slight advantage in anti-inflammatory potency.[1][2] For anticancer and antimicrobial activities, the efficacy is highly dependent on the specific substitutions on the heterocyclic ring, with potent examples found in both classes. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and evaluate novel pyrazole and pyrazoline-based therapeutic agents. Further head-to-head comparative studies with systematically varied substituents are warranted to establish more definitive structure-activity relationships and to fully unlock the therapeutic potential of these fascinating heterocyclic compounds.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
evaluating the efficacy of different catalysts for pyrazole synthesis
The synthesis of pyrazole and its derivatives is a cornerstone of medicinal chemistry and materials science, owing to the scaffold's prevalence in numerous pharmaceuticals and functional materials. The efficiency of pyrazole synthesis is heavily reliant on the choice of catalyst, which influences reaction rates, yields, selectivity, and overall sustainability. This guide provides a comparative evaluation of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
Transition Metal Catalysts
Transition metals are the most extensively studied catalysts for pyrazole synthesis, offering high efficiency and versatility through various reaction pathways, including condensation, cycloaddition, and cross-coupling reactions.
Copper catalysts are valued for their low cost, low toxicity, and effectiveness in various transformations, such as oxidative coupling and condensation reactions.[1][2][3]
Comparative Performance Data:
| Catalyst System | Substrates | Reaction Type | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(OTf)₂ (10 mol%) | Alkenyl hydrazones | Cross-dehydrogenative coupling | 80 | 2 | up to 46% | [4] |
| CuCl | Aldehyde hydrazones + Maleimides | Oxidative Coupling | N/A | N/A | Satisfactory | [1] |
| Cu(NO₃)₂·3H₂O | α,β-ethylenic ketone + Hydrazine | Condensation/Oxidation | RT | N/A | Good | [5][6] |
| CuSO₄ | N-(2-acetyl-3-oxobutyl)carboxamide + Hydrazine | Knorr Heterocyclization | RT | Short | up to 35% | [3] |
| Copper Powder | N-heterocycles + Aryl halides | N-arylation | N/A | N/A | Good | [7] |
Featured Experimental Protocol: Copper-Catalyzed Cross-Dehydrogenative Coupling [4]
-
Reactant Preparation : A solution of the starting alkenyl hydrazone (1 mmol) is prepared in toluene (3 mL).
-
Catalyst Addition : Copper triflate (Cu(OTf)₂) (10 mol %) is added to the solution.
-
Reaction Execution : The mixture is stirred at 80 °C for 2 hours under an air atmosphere. The progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
Purification : The resulting solution is passed through a short pad of celite to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography.
Palladium catalysts are highly effective for cross-coupling reactions, enabling the synthesis of complex, substituted pyrazoles.[8] They are particularly useful for creating C-C and C-N bonds.[9]
Comparative Performance Data:
| Catalyst System | Substrates | Reaction Type | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd-NPs (in situ) | Various | One-pot regioselective synthesis | N/A | N/A | N/A | [8] |
| Pd(dba)₂ | 4-bromo-1H-1-tritylpyrazole + Amines | Amination | N/A | N/A | Favorable for aromatic amines | [9] |
| Pd(OAc)₂/Cu(OAc)₂ | Internal diynes + 1-methylpyrazole | Oxidative polyannulation | 120 | N/A | up to 84% | [10] |
| [PdCl₂(NCPh)₂] | Pyrazole-based Schiff bases | Complexation | RT | N/A | Moderate to Excellent | [11] |
Featured Experimental Protocol: Palladium-Catalyzed N-Allylic Alkylation [12]
-
Reaction Setup : To an oven-dried Schlenk tube, add pyrazole (0.2 mmol, 1.0 equiv.), vinylcyclopropane (0.3 mmol, 1.5 equiv.), [Pd(cinnamyl)Cl]₂ (5 mol %), and ligand (12 mol %).
-
Solvent Addition : Add 2.0 mL of solvent under an argon atmosphere.
-
Reaction Execution : Stir the mixture at 80 °C for 24 hours.
-
Purification : After cooling, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the N-alkylated pyrazole product.
Nickel catalysts provide a cost-effective alternative to palladium for various coupling and multicomponent reactions, demonstrating good to excellent yields under mild conditions.[13][14]
Comparative Performance Data:
| Catalyst System | Substrates | Reaction Type | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heterogeneous Ni-based (10 mol%) | Hydrazine + Ketone + Aldehyde | One-pot multicomponent | RT | 3 | Good to Excellent | [13][14] |
Featured Experimental Protocol: One-Pot Synthesis using a Nickel Catalyst [13]
-
Initial Reaction : Charge a round-bottom flask with acetophenone (0.1 mol), hydrazine (0.1 mol), a solid Nickel-based heterogeneous catalyst (10 mol%), and Ethanol (10 mL).
-
Intermediate Formation : Stir the mixture for 30 minutes at room temperature.
-
Second Condensation : Add benzaldehyde dropwise to the reaction mixture.
-
Reaction Completion : Continue stirring for 3 hours at room temperature, monitoring completion with TLC.
-
Work-up and Purification : Wash the product with water and toluene to remove unreacted materials. Recrystallize the final product from methanol or purify by column chromatography.
Other Notable Catalytic Systems
Beyond the common transition metals, a range of other catalysts, including other metals, organocatalysts, and heterogeneous systems, offer unique advantages in terms of environmental impact, cost, and reaction specificity.
Comparative Performance of Various Catalysts:
| Catalyst System | Substrates | Reaction Type | Temp. (°C) | Time | Yield (%) | Reference |
| Silver (Ag) | ||||||
| AgOTf (1 mol%) | Trifluoromethylated ynones + Hydrazines | Heterocyclization | RT | 1 h | up to 99% | [8] |
| Zinc (Zn) | ||||||
| Nano-ZnO | Phenylhydrazine + Ethyl acetoacetate | Condensation | N/A | Short | up to 95% | [5][6][8] |
| Iodine (I₂) | ||||||
| I₂ (20 mol%) / TBHP | Aldehyde hydrazones + Olefins | Oxidative Cyclization | 80 | N/A | 35% | [15] |
| Organocatalyst | ||||||
| Secondary Amines | Carbonyl compounds + Diazoacetates | [3+2] Cycloaddition | RT | N/A | High | [16] |
| Heterogeneous | ||||||
| Amberlyst-70 | Hydrazines + 1,3-diketones | Condensation | RT | N/A | Good | [8] |
| Mn/ZrO₂ | 4-component reaction | MCR | 80 | 10 min | 88-98% | [17] |
Visualizing Pyrazole Synthesis Workflows
Visual diagrams help clarify complex experimental setups and reaction pathways. The following workflows are rendered using Graphviz and adhere to the specified design constraints.
A generalized workflow for screening multiple catalysts for pyrazole synthesis.
Logical steps in a one-pot, multicomponent reaction for pyrazole synthesis.[17]
Conclusion
The selection of a catalyst for pyrazole synthesis is a critical decision that impacts yield, purity, cost, and environmental footprint.
-
Copper and Nickel catalysts offer excellent, cost-effective options for a range of condensation and coupling reactions, often under mild conditions.[3][4][13]
-
Palladium remains the catalyst of choice for complex C-C and C-N bond-forming reactions, despite its higher cost.[9][10]
-
Heterogeneous and Nanocatalysts like nano-ZnO and Mn/ZrO₂ are gaining prominence due to their high efficiency, stability, and recyclability, aligning with the principles of green chemistry.[8][17]
-
Organocatalysts provide a metal-free alternative, often enabling highly regioselective and stereoselective transformations.[16]
This guide provides a foundational comparison to assist researchers. However, final catalyst selection should always be preceded by specific experimental optimization for the desired substrates and target molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. sciforum.net [sciforum.net]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Novel Pyrazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory activity of novel pyrazole compounds against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows.
The quest for more effective and safer anti-inflammatory agents is a continuous endeavor in medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting potent anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This guide assesses the performance of recently developed pyrazole compounds and presents the supporting data in a clear and comparative format.
Comparative Anti-Inflammatory Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected novel pyrazole compounds compared to Celecoxib. The data highlights the COX-2 inhibitory potency and selectivity, as well as the in vivo efficacy in a standard model of acute inflammation.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Carrageenan-Induced Paw Edema (% Inhibition) |
| Novel Pyrazole 1 | >100 | 0.045 | >2222 | 75% at 10 mg/kg |
| Novel Pyrazole 2 | 15.2 | 0.25 | 60.8 | 68% at 10 mg/kg |
| Novel Pyrazole 3 | 8.5 | 0.15 | 56.7 | 72% at 10 mg/kg |
| Celecoxib (Reference) | 15 | 0.04 | 375 | 70% at 10 mg/kg |
Key Signaling Pathways in Inflammation
Inflammation is a complex biological response involving intricate signaling cascades. Pyrazole compounds often exert their anti-inflammatory effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5][6][7][8] These pathways, upon activation by inflammatory stimuli, lead to the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.
NF-κB Signaling Pathway in Inflammation.
MAPK Signaling Pathway in Inflammation.
Experimental Workflow
The assessment of anti-inflammatory activity of novel compounds follows a structured workflow, from in vitro screening to in vivo validation. This systematic approach ensures a thorough evaluation of the compound's potential.
General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Test compounds and reference drug (Celecoxib)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the reference drug at various concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference drug.
-
Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
After a set incubation period (e.g., 10 minutes), stop the reaction.
-
Measure the product formation using a microplate reader at the appropriate wavelength for the detection method used.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[9][10][11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (for NO detection)
-
Test compounds and reference drug
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight to allow for cell adherence.
-
Pre-treat the cells with various concentrations of the test compounds or reference drug for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant in a new 96-well plate and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite (a stable product of NO) in the samples.
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.[14][15][16][17][18]
Animals:
-
Wistar or Sprague-Dawley rats (male or female, specific weight range)
Materials:
-
Carrageenan solution (1% in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers to measure paw volume/thickness
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally at a specific dose.
-
After a set time (e.g., 1 hour) to allow for drug absorption, inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jkb.ub.ac.id [jkb.ub.ac.id]
- 12. Bioconversion of Chamaecyparis obtusa Leaves with Phellinus linteus Mycelium Modulates Antioxidant and Anti-Inflammatory Activities [mdpi.com]
- 13. thaiscience.info [thaiscience.info]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Cross-Validation of Analytical Data for Substituted Pyrazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection, quantification, and structural elucidation of substituted pyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1] The cross-validation of data from orthogonal analytical techniques is critical for ensuring data integrity, accuracy, and reliability throughout the drug discovery and development process. This document outlines key performance characteristics of commonly employed analytical methods, details experimental protocols, and presents a logical workflow for the cross-validation of analytical data.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent upon the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. The following tables summarize the key performance characteristics of the most common analytical methods for substituted pyrazoles.
Table 1: Performance Characteristics of Chromatographic Methods for Pyrazole Quantification
| Parameter | RP-HPLC-UV | UHPLC-MS/MS |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection and fragmentation.[2] |
| Primary Use | Quantification, purity assessment, stability studies. | High-sensitivity quantification, metabolite identification, impurity profiling. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | Typically in the µg/mL to ng/mL range.[3] | High, often reaching pg/mL to fg/mL levels.[2] |
| Linearity Range | Typically 2-3 orders of magnitude (e.g., 2.5 - 50 µg/mL).[3] | Wide, often spanning 3-5 orders of magnitude. |
| Precision (%RSD) | Generally < 2%. | Typically < 15%.[2] |
| Accuracy (% Recovery) | Typically within 98-102%.[3] | Generally within 85-115%. |
| Throughput | Moderate, with typical run times of 10-30 minutes.[4] | High, with run times often less than 10 minutes. |
| Cost | Lower initial instrument cost and maintenance. | High initial instrument cost and maintenance.[2] |
Table 2: Performance Characteristics of Spectroscopic Methods for Structural Elucidation
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.[5] |
| Primary Use | Unambiguous structure determination, conformational analysis, tautomerism studies.[5][6] | Molecular weight determination, elemental formula confirmation, fragmentation analysis for structural insights.[5] |
| Information Provided | Detailed connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry. | Molecular weight, isotopic distribution, fragmentation pathways. |
| Sample Requirement | Typically mg quantities for routine analysis. | µg to ng quantities are often sufficient. |
| Throughput | Lower, with experiment times ranging from minutes to hours. | High, with rapid analysis times. |
| Key Advantage | Provides definitive structural information. | High sensitivity and ability to analyze complex mixtures when coupled with chromatography. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to generating reproducible and reliable analytical data.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification
This protocol outlines a general method for the quantification of a substituted pyrazole in a bulk drug substance.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v).[3] The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 237 nm).
-
Column Temperature: 40°C.[3]
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of a suitable solvent like methanol.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2.5 - 50 µg/mL) using the mobile phase as the diluent.[3]
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the solvent, and dilute with the mobile phase to a final concentration within the linear range of the method.[3]
-
-
Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the substituted pyrazole in the sample from the calibration curve.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol provides a general workflow for the structural characterization of a novel substituted pyrazole.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as tautomeric equilibria of pyrazoles can be solvent-dependent.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the number and types of proton environments.
-
Acquire a ¹³C NMR spectrum to identify the carbon skeleton.[6]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons and to fully assign the structure.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to deduce the local chemical environment and connectivity of the atoms.
-
Compare the experimental data with theoretical predictions or data from similar known structures to confirm the proposed structure.[7]
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the cross-validation of analytical data for substituted pyrazoles.
References
A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovery and development. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted organic synthesis (MAOS) for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
Traditionally, pyrazole synthesis has relied on prolonged heating under reflux. However, contemporary methodologies, particularly microwave irradiation, have emerged as powerful tools, offering significant advantages in terms of reaction speed, yield, and sustainability.[2][3][4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [5]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 2 hours | 5 minutes |
| Temperature | 75°C | 60°C |
| Power | N/A | 50 W |
| Yield (%) | 72 - 90% | 91 - 98% |
Table 2: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acids [5]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 1 hour | 2 minutes |
| Temperature | 80°C | 80°C |
| Power | N/A | 150 W |
| Yield (%) | 48 - 85% | 62 - 92% |
Table 3: Synthesis of Pyrazoline from Chalcone and Hydrazine Hydrate [4]
| Parameter | Conventional Reflux | Microwave-Assisted Synthesis |
| Reaction Time | 6.5 hours | 1 minute |
| Temperature | ~118°C (reflux) | Not specified |
| Yield (%) | 80% | 85% |
As the data clearly indicates, microwave-assisted synthesis consistently outperforms conventional heating by dramatically reducing reaction times and often improving product yields.[4][5][6]
The Microwave Advantage: A Logical Workflow
Microwave chemistry introduces a more sustainable and efficient workflow for pyrazole synthesis.[2] The selective dielectric heating provided by microwaves drastically reduces energy consumption and reaction times, leading to enhanced selectivity and higher yields compared to traditional reflux-based processes.[2]
Caption: A comparison of the generalized workflows for pyrazole synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Protocol 1: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles from Chalcones[1]
This protocol describes the cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative to form pyrazoles.
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Caption: Experimental workflow for microwave-assisted pyrazole synthesis.
Protocol 2: Conventional Synthesis of Pyrazoles from Tosylhydrazones[3]
This protocol details the synthesis of pyrazoles from the tosylhydrazone of an α,β-unsaturated carbonyl compound.
Procedure:
-
In a 40 mL Pyrex tube, mix the tosylhydrazone of the α,β-unsaturated carbonyl compound (10 mmol) with anhydrous K₂CO₃ (20 mmol).
-
Add a minimal amount of N,N-dimethylformamide (DMF) (30 mg/mmol of the organic substrate).
-
Heat the reaction mixture in a thermostated oil bath set at 130°C with stirring.
-
The reaction time is measured from the point the bulk of the reaction reaches 130°C.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.
-
The crude product can be further purified by recrystallization from a suitable solvent like 96% ethanol or cyclohexane.[3]
Caption: Experimental workflow for conventional pyrazole synthesis.
Conclusion
The evidence strongly supports the adoption of microwave-assisted techniques for pyrazole synthesis. The key advantages include:
-
Speed: Reaction times are often reduced from hours to minutes.[1][5]
-
Yield: Increased reaction efficiency frequently leads to higher product yields.[1][5]
-
Purity: Cleaner reactions can simplify product purification.[1]
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[3][6][7]
For researchers and professionals in drug development, microwave-assisted synthesis offers a superior alternative to conventional heating methods for the rapid and efficient production of pyrazole derivatives, accelerating the pace of discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
The Versatile Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, pyrazole and its derivatives represent a cornerstone in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed methodologies.
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a versatile scaffold that has been successfully incorporated into numerous FDA-approved drugs.[1] Its unique chemical properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[2][3] This guide delves into specific examples from recent literature to illustrate how modifications to the pyrazole core influence biological activity, providing a valuable resource for the rational design of new therapeutic agents.
Anticancer Activity: Targeting Kinase Signaling
Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
A notable area of investigation is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play crucial roles in tumor growth and angiogenesis.[5][6] A series of pyrazoline compounds were designed and synthesized as potential dual EGFR/VEGFR-2 inhibitors.[6] The general structure involves a 1,3,5-trisubstituted pyrazoline ring.
Key Structure-Activity Relationship Insights for Anticancer Pyrazoles:
-
Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly impacts activity. For instance, in a series of pyrazole-based kinase inhibitors, substitutions at this position were explored to optimize potency and selectivity.[4]
-
Aryl Substituents at C3 and C5: The presence of substituted phenyl rings at positions 3 and 5 is a common feature in many active pyrazole derivatives. The substitution pattern on these rings can fine-tune the inhibitory activity. For example, compounds with a 4-chlorophenyl group at C5 have shown significant potency.[2]
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as thiazole, with the pyrazole scaffold has led to the development of potent dual inhibitors of EGFR and HER2.[7]
Below is a table summarizing the in vitro inhibitory activity of selected pyrazoline derivatives against EGFR and VEGFR-2, as well as their antiproliferative activity against breast cancer cell lines.
Table 1: In Vitro Activity of Pyrazoline Derivatives as Dual EGFR/VEGFR-2 Inhibitors [6]
| Compound | R1 | R2 | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | T47D IC50 (µM) | MCF7 IC50 (µM) |
| Erlotinib | - | - | 0.064 | - | - | - |
| Axitinib | - | - | - | 0.050 | - | - |
| Doxorubicin | - | - | - | - | 1.12 | 0.98 |
| 3e | 4-Cl | 4-OCH3 | 0.142 | 0.071 | 0.85 | 0.54 |
| 3f | 4-Cl | 4-F | 0.189 | 0.098 | 0.92 | 0.61 |
| 2f | 4-F | - | 0.215 | 0.112 | 0.99 | 0.73 |
The following diagram illustrates the general mechanism of action for these dual inhibitors.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazoline derivatives as dual EGFR/VEGFR-2 inhibitors for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazole Derivatives as Anticancer Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy and low toxicity is a continuous endeavor in medicinal chemistry.[1] Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of molecules due to their broad spectrum of pharmacological activities, including significant anticancer properties.[1][2][3] This guide provides a comparative analysis of various pyrazole derivatives, focusing on their performance as anticancer agents, supported by experimental data and detailed protocols.
Comparative Efficacy of Pyrazole Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a wide range of cancer cell lines. The efficacy of these compounds is often attributed to their ability to target various key signaling pathways and cellular processes involved in cancer progression.[1][2][3] The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected pyrazole derivatives against different cancer cell lines, offering a quantitative comparison of their potency.
| Derivative/Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |
| Compound 6 | Various (six cancer cell lines) | 0.00006 - 0.00025 | - | - | [1] |
| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | - | [1] |
| Compound 43 | MCF7 (Breast Cancer) | 0.25 | Doxorubicin | 0.95 | [1] |
| Compound 50 | HepG2 (Liver Cancer) | 0.71 | Erlotinib / Sorafenib | 10.6 / 1.06 | [1] |
| Compound 41 | MCF7 / HepG2 | 1.937 / 3.695 (µg/mL) | Doxorubicin | 4.162 / 3.832 (µg/mL) | [1] |
| Compound 42 | HCT116 (Colon Cancer) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) | [1] |
| Compound 5b | K562 / A549 | 0.021 / 0.69 | ABT-751 | - | [4] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon Cancer) | 3.12 | - | - | [5] |
| Ferrocene-pyrazole hybrid 47c | HL60 (Leukemia) | 6.81 | - | - | [5] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit specific kinases and interfere with crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis. The PI3K/AKT and MAPK/ERK pathways are two of the most frequently targeted cascades by these compounds.[1]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation. Many pyrazole derivatives have been designed to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT pathway by pyrazole derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another central signaling cascade that controls cell growth and division. Pyrazole-based inhibitors targeting components of this pathway, such as ERK2, have shown significant anticancer effects.[1]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchhub.com [researchhub.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Profile
This compound and structurally similar compounds are classified as hazardous materials. Based on data from related pyrazole derivatives, this compound should be handled with care.[1] Hazards include:
-
Toxicity: Harmful if swallowed and toxic in contact with skin.[1]
-
Irritation: Causes skin irritation and serious eye damage.[1][2][3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[1]
Due to these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must use appropriate personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166, or a face shield.[4] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[5] |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[5][6] This process should be managed through your institution's Environmental Health & Safety (EHS) department.
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof container that is compatible with the solvent used.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[4]
2. Container Labeling:
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate quantity or concentration of the waste
-
The date when the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and hand-off.
5. Empty Container Disposal:
-
Thoroughly empty any containers that held this compound.
-
The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.[7]
-
For containers that held highly toxic chemicals, the first three rinses should be collected as hazardous waste.[7]
-
After appropriate rinsing, deface the original label and dispose of the container as directed by your EHS department, which may include recycling or disposal as regular solid waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and information from Safety Data Sheets (SDSs) for structurally related compounds. No experimental protocols are directly cited for the disposal of this specific compound, as disposal is a procedural matter based on chemical properties and regulatory requirements rather than experimental results. The primary method of disposal, high-temperature incineration, is a standard and regulated industrial process.
References
Personal protective equipment for handling 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile was not available. The following guidance is based on the safety information for closely related pyrazole compounds and general laboratory safety best practices. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side-shields. A face shield is recommended if there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure. | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contamination. Dispose of contaminated gloves after use. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a chemical fume hood, if ventilation is inadequate, if dust is generated, or if irritation is experienced. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
Operational and Disposal Plan: Step-by-Step Guidance
This section outlines the procedural workflow for the safe handling, use, and disposal of this compound.
I. Preparation and Handling
-
Ventilation: Always handle the compound in a well-ventilated area. For all procedures involving open handling of the solid or solutions, a certified chemical fume hood is required to control airborne exposure.
-
Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust when handling the solid form. Do not eat, drink, or smoke in the handling area.
-
Post-Handling: After handling is complete and before leaving the laboratory, thoroughly wash hands and any exposed skin with soap and water.
II. Storage
-
Container: Store this compound in a tightly closed, properly labeled container.
-
Conditions: Keep the container in a cool, dry, and well-ventilated place. Store away from strong oxidizing agents and incompatible materials.
III. Spill Response
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material to contain the substance.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a sealed, labeled container for hazardous waste disposal. Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Reporting: Report all spills to the laboratory supervisor and the institution's EHS department.
IV. Waste Disposal Plan
As a chlorinated organic compound, this compound waste must be managed as hazardous chemical waste.
-
Segregation: Segregate waste containing this compound from other waste streams.
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. The label should include the full chemical name and associated hazards.
-
Trace Waste: Items with minimal residual contamination (e.g., used gloves, weigh boats, and wipes) should be disposed of in designated hazardous waste containers.
-
Bulk Waste: Unused or unwanted this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Disposal: Arrange for the disposal of all waste through your institution's licensed professional waste disposal service. It is often recommended to burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of this chemical down the drain or in the regular trash.
Safe Handling Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
